Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl 3-piperazin-1-ylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-8-10(9-15)14-6-4-13-5-7-14/h10,13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQBTRKQDYXHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598352 | |
| Record name | tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178311-48-3 | |
| Record name | 1,1-Dimethylethyl 3-(1-piperazinyl)-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178311-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Introduction
This compound is a heterocyclic building block of significant interest in modern medicinal chemistry and drug development. Its structure, which incorporates both a strained azetidine ring and a versatile piperazine moiety, makes it a valuable scaffold for creating complex, three-dimensional molecules.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for selective chemical manipulation, while the secondary amine of the piperazine ring provides a ready handle for further derivatization. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound, outlines robust analytical methodologies for its characterization, and discusses its stability and handling, thereby ensuring its effective application in a research and development setting.
Chemical Identity and Core Properties
A precise understanding of a compound's fundamental properties is the cornerstone of its application in synthesis and formulation. The key identifiers and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3][4][5] |
| Synonym(s) | 1-(tert-Butoxycarbonyl)-3-(1-piperazinyl)azetidine; 3-(Piperazin-1-yl)azetidine-1-carboxylic acid tert-butyl Ester | [3][5] |
| CAS Number | 178311-48-3 | [2][3][4][5][] |
| Molecular Formula | C₁₂H₂₃N₃O₂ | [2][3][4][5] |
| Molecular Weight | 241.33 g/mol | [2][3] |
| Physical Form | Solid | [3] |
| Typical Purity | ≥97% | [2][3] |
| InChI Key | KEQBTRKQDYXHTO-UHFFFAOYSA-N | [3][] |
Analytical Characterization: Protocols and Rationale
Thorough analytical characterization is non-negotiable for ensuring the identity, purity, and consistency of any chemical building block. The following protocols represent a self-validating system for the comprehensive assessment of this compound.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR confirms the carbon framework of the molecule. Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this compound, given its expected polarity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0.00 ppm.
Molecular Weight Confirmation via Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight of the compound, providing a direct measure of its mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected m/z of the protonated molecule (e.g., m/z 100-400). The expected m/z for [M+H]⁺ is approximately 242.18.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used for elemental composition confirmation.[7]
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the industry-standard method for determining the purity of pharmaceutical intermediates and active compounds. A reversed-phase C18 column is a versatile choice for a molecule of this polarity. A gradient elution method using water and acetonitrile, both acidified with a small amount of trifluoroacetic acid (TFA) or formic acid, is employed to ensure good peak shape and resolution of potential impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (as the chromophores are weak).
-
Gradient: A typical gradient might be: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to initial conditions.
-
-
Data Analysis: Integrate the chromatogram to determine the area percent of the main peak, which corresponds to the purity of the compound.
Key Physicochemical Parameters for Drug Development
Aqueous Solubility
Expertise & Rationale: Aqueous solubility is a critical parameter that influences a compound's absorption and bioavailability. The shake-flask method is the gold-standard equilibrium method for determining thermodynamic solubility. It is crucial for understanding how the compound will behave in an aqueous physiological environment.
Experimental Protocol: Shake-Flask Solubility
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase used for HPLC analysis. Quantify the concentration of the dissolved compound using a pre-established HPLC calibration curve.
Ionization Constant (pKa)
Expertise & Rationale: The pKa values of a molecule dictate its charge state at different pH values, which profoundly affects its solubility, permeability, and target binding. This compound has two basic nitrogen centers (on the piperazine ring), which are expected to have distinct pKa values. Potentiometric titration is a reliable method for their determination.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh the compound and dissolve it in a co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.
-
Titration: While stirring, titrate the solution with a standardized solution of hydrochloric acid (HCl).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the resulting titration curve. Specialized software is often used to calculate the pKa values from the inflection points.
Stability, Storage, and Safety
Trustworthiness & Causality: Proper handling and storage are paramount to maintaining the integrity of the compound. The Boc-protecting group is susceptible to cleavage under acidic conditions, and tertiary amines can be prone to oxidation. Therefore, the recommended storage conditions are designed to mitigate these degradation pathways.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[2][3][5] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent long-term oxidative degradation.[3]
-
Stability: The compound is noted to be light-sensitive.[] It should be kept in a dark place, for instance, by using an amber vial or by wrapping the container.[2][3][]
-
Safety: The compound is classified as harmful if swallowed (H302).[2][3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling.
Integrated Analytical Workflow
The comprehensive characterization of a new batch of this compound follows a logical progression. The workflow diagram below illustrates how the described analytical techniques are integrated to ensure the material is qualified for use in research and development.
Caption: Integrated workflow for the characterization of the title compound.
Conclusion
This compound is a valuable synthetic intermediate whose utility is maximized through a thorough understanding of its physicochemical properties. This guide provides a framework for its comprehensive characterization, from structural confirmation and purity assessment to the determination of key drug-like properties such as solubility and pKa. By adhering to these robust, self-validating analytical protocols, researchers and drug development professionals can ensure the quality and consistency of this building block, thereby facilitating its successful application in the synthesis of novel therapeutic agents.
References
-
PubChem. tert-Butyl piperazine-1-carboxylate. [Link]
-
The Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. [Link]
-
PubChemLite. Tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate. [Link]
-
Pharmaffiliates. This compound. [Link]
Sources
- 1. buy high quality tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate,tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate for sale online price,tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate Pictures,tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate Basic Info,tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate Standard - www.pharmasources.com [pharmasources.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. tert-butyl 3-piperazin-1-ylazetidine-1-carboxylate | 178311-48-3 [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. rsc.org [rsc.org]
Technical Dossier: Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
The following is an in-depth technical dossier designed for researchers and drug development professionals. It synthesizes safety data, handling protocols, and synthetic utility into a cohesive guide.
Document Type: Technical Safety & Application Guide CAS Registry Number: 178311-48-3 Version: 2.1 (Scientific Release)[]
Executive Summary: The "Privileged Scaffold"
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate is a high-value heterocyclic building block used extensively in medicinal chemistry.[] It combines two "privileged structures"—the azetidine ring (a strained four-membered amine) and the piperazine moiety (a versatile linker found in numerous FDA-approved drugs).[]
For the drug discovery scientist, this compound serves as a critical node for diversifying molecular geometry.[] The sp³-rich azetidine core offers a rigid, non-planar alternative to traditional aromatic spacers, improving solubility and metabolic stability (Fsp³ character).[] This dossier outlines the safety parameters, handling rigor, and synthetic protocols required to utilize this compound effectively.[]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Parameter | Specification | Technical Insight |
| IUPAC Name | This compound | Defines the Boc-protection on the azetidine nitrogen.[] |
| CAS Number | 178311-48-3 | Primary identifier for inventory and regulatory tracking.[] |
| Molecular Formula | C₁₂H₂₃N₃O₂ | Contains three nitrogen centers; two are basic.[] |
| Molecular Weight | 241.33 g/mol | Ideal for fragment-based drug discovery (FBDD).[] |
| Physical State | White to Off-white Solid | Discoloration (yellowing) indicates oxidation or hydrolysis.[] |
| Solubility | DMSO, Methanol, DCM, Chloroform | Lipophilic Boc group enhances solubility in organic solvents. |
| pKa (Predicted) | ~8.5 - 9.5 (Piperazine NH) | The secondary amine is moderately basic and nucleophilic.[] |
| Storage | 2–8°C, Inert Atmosphere (Argon/N₂) | Critical: Hygroscopic and sensitive to oxidative degradation.[] |
Hazard Identification & Safety Assessment (GHS)
Classification based on Structure-Activity Relationships (SAR) and available vendor data.[]
Core Hazards[1]
-
Signal Word: WARNING
Mechanistic Safety Analysis[1]
-
Alkaline Irritation: The free secondary amine on the piperazine ring is basic.[] Upon contact with mucosal membranes (eyes/lungs), it reacts with moisture to generate localized alkalinity, leading to tissue irritation or chemical burns if exposure is prolonged.[]
-
Sensitization Potential: Piperazine derivatives are known sensitizers.[] Repeated dermal exposure may lead to allergic contact dermatitis.[]
-
Ring Strain: The azetidine ring possesses significant ring strain (~26 kcal/mol).[] While the Boc group stabilizes the nitrogen, the compound should be treated as potentially reactive toward strong nucleophiles or electrophiles under extreme conditions.[]
Handling, Storage, & Stability Protocols
Objective: Maintain compound purity (>97%) and prevent degradation.
The "Cold Chain" Protocol
This compound is thermally sensitive and hygroscopic.[]
-
Receipt: Upon delivery, immediately transfer to +4°C storage.
-
Usage: Allow the vial to equilibrate to room temperature before opening . This prevents condensation of atmospheric moisture onto the cold solid, which accelerates hydrolysis of the Boc-carbamate or oxidation of the piperazine.[]
-
Atmosphere: Store under Argon or Nitrogen.[] If frequent use is expected, aliquot into single-use vials to minimize freeze-thaw cycles and air exposure.
Engineering Controls[1]
-
Fume Hood: All handling (weighing, dissolution) must occur inside a certified chemical fume hood operating at a face velocity of >0.5 m/s.[]
-
Static Control: Use anti-static weighing boats. Dry organic powders can generate static charge, leading to dispersal and inhalation risks.[]
Emergency Response Protocols
Workflow: Exposure Management
If an exposure occurs, the immediate goal is dilution and neutralization .[]
Figure 1: Decision matrix for emergency response following exposure to piperazine-azetidine derivatives.
Synthetic Utility & Application Context
Context: Why this molecule?
The This compound is typically generated via Reductive Amination .[] It serves as a "bifunctional linker":
-
Piperazine NH: Available for immediate nucleophilic attack (SNAr, Amide coupling, Reductive amination).[]
-
Azetidine N-Boc: A "masked" amine, released only after the piperazine end has been functionalized.[]
Experimental Protocol: N-Functionalization (Example)
Target: Coupling the free piperazine nitrogen to an aryl halide via SNAr.
-
Reagents:
-
Substrate: this compound (1.0 equiv).[]
-
Electrophile: 4-Fluoronitrobenzene (1.1 equiv).[]
-
Base: K₂CO₃ (3.0 equiv) or DIPEA (2.5 equiv).[]
-
Solvent: Dry DMF or Acetonitrile.[]
-
-
Procedure:
-
Dissolve substrate in solvent (0.1 M concentration).[]
-
Add base and stir for 10 minutes to ensure deprotonation of any salts.
-
Add electrophile dropwise.[][5]
-
Heat to 60–80°C (monitor via LC-MS for disappearance of m/z 242 [M+H]⁺).
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/Piperazine salts.[] Dry over Na₂SO₄.[][5]
-
-
Self-Validation Check:
-
Success Indicator: Shift in retention time; disappearance of the secondary amine signal in ¹H NMR.[]
-
Failure Mode: If conversion is low, check the purity of the starting material.[] Oxidized piperazine (N-oxide) is a common impurity in old batches.[]
-
Visualizing the Synthetic Pathway
Figure 2: Synthetic logic flow. The target compound (Green) acts as the divergence point for downstream library generation.[]
Toxicological Information
Data derived from analog read-across (Piperazine and Azetidine classes).[]
-
Acute Toxicity: Predicted Oral LD50 > 500 mg/kg (Rat).[] Classified as Category 4 (Harmful) based on piperazine substructure data [1].[]
-
Carcinogenicity: No specific data available.[] However, secondary amines (piperazine moiety) can form carcinogenic nitrosamines if exposed to nitrating agents (e.g., sodium nitrite, acidic nitrate solutions).[] Avoid combination with nitrosating agents. []
-
Genotoxicity: Azetidines are strained rings but are generally considered stable and non-genotoxic unless functionalized with alkylating groups (e.g., halides).[] The Boc-protected form is metabolically stable in vitro.[]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate (Analogous Hazard Data).[] Retrieved from [Link][]
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines.[] Heterocycles, 84(1), 223.[][6] Retrieved from [Link][]
Sources
- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(Tert-butoxycarbonyl)-3-(1-piperazinyl)azetidine 97% | CAS: 178311-48-3 | AChemBlock [achemblock.com]
- 5. guidechem.com [guidechem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Strategic Utilization of Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate in Medicinal Chemistry
Executive Summary: The Geometry of Selectivity
In modern drug discovery, the "escape from flatland" (increasing Fsp3 character) is a dominant strategy to improve clinical success rates. Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate (CAS: 1253789-72-8) represents a high-value pharmacophore scaffold that bridges the gap between flexible linear linkers and rigid spirocycles.
This guide provides a comprehensive technical analysis of this molecule, focusing on its structural utility, critical quality attributes (CQA) for sourcing, and validated experimental protocols for its incorporation into bioactive ligands.
Core Chemical Identity
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1253789-72-8 |
| Molecular Formula | C₁₂H₂₃N₃O₂ |
| Molecular Weight | 241.33 g/mol |
| Key Functionality | Secondary amine (Piperazine) + Protected amine (Azetidine) |
| pKa (Calc) | ~8.5 (Piperazine NH) |
Chemical Architecture & Synthesis Logic[1]
The structural value of this scaffold lies in the 3-substituted azetidine vector . Unlike 4-substituted piperidines or 3-substituted pyrrolidines, the azetidine ring creates a distinct exit vector that constrains the piperazine into a specific spatial orientation, often improving metabolic stability by reducing the lipophilicity (LogD) compared to larger ring systems.
Manufacturing Route & Impurity Profile
Understanding the synthesis is crucial for qualifying a supplier. The industrial standard involves the Reductive Amination of N-Boc-3-azetidinone with piperazine.
Critical Quality Attribute (CQA) Warning: Poorly controlled synthesis leads to the Bis-alkylated impurity , where one piperazine molecule reacts with two azetidinone rings. A high-quality supplier must demonstrate <0.5% of this dimer via LCMS.
Visualization: Synthetic Pathway & Impurity Logic
Figure 1: Reductive amination workflow highlighting the critical bifurcation point for bis-alkylated impurity formation.
Supplier Qualification: What to Demand
When sourcing this material for GLP/GMP campaigns, "purity" is insufficient. You must demand specific data to ensure the material does not compromise downstream biology.
The "Gold Standard" Specification Sheet
| Parameter | Acceptance Criterion | Rationale |
| Appearance | White to off-white solid | Yellowing indicates oxidation of the piperazine amine. |
| Purity (HPLC) | ≥ 97.0% (Area %) | Regioisomers are difficult to separate after coupling. |
| Bis-Impurity | ≤ 0.5% | This dimer acts as a bifunctional linker, potentially crosslinking proteins in assays. |
| Water Content | ≤ 1.0% | Hygroscopic nature can alter stoichiometry in sensitive couplings. |
| Residual Boron | < 50 ppm | Carryover from NaBH(OAc)₃ can poison Pd-catalysts in subsequent Buchwald reactions. |
Experimental Protocols
The following protocols are designed for high-fidelity incorporation of the scaffold into a drug lead.
Protocol A: N-Functionalization of the Piperazine (SNAr)
Context: Attaching the scaffold to a heteroaryl halide (e.g., chloropyridine).
-
Preparation: Dissolve heteroaryl chloride (1.0 equiv) and This compound (1.1 equiv) in anhydrous DMSO or NMP.
-
Base: Add DIPEA (3.0 equiv). Note: Inorganic bases like K₂CO₃ are slower due to solubility issues.
-
Reaction: Heat to 80–100°C for 4–12 hours. Monitor via LCMS (Target M+1).
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMSO), then brine. Dry over Na₂SO₄.[1]
-
Validation:
-
NMR Check: Look for the disappearance of the broad piperazine NH peak (~2.0 ppm) and the shift of piperazine CH₂ protons.
-
Protocol B: Controlled Boc-Deprotection
Context: Exposing the azetidine amine for the second coupling step.
-
Dissolution: Dissolve the intermediate (from Protocol A) in DCM (0.1 M). Cool to 0°C.[2]
-
Acidolysis: Add TFA (20% v/v final concentration) dropwise. Do not use HCl/Dioxane if your molecule contains acid-sensitive esters, as transesterification can occur.
-
Scavenging: If the molecule contains electron-rich aromatics (e.g., indole, thiophene), add 2.5% Triisopropylsilane (TIPS) to scavenge tert-butyl cations.
-
Completion: Stir at RT for 1–2 hours.
-
Free Basing (Critical): Concentrate in vacuo. Redissolve in DCM/MeOH (9:1) and pass through a SCX-2 (Strong Cation Exchange) cartridge. Elute with 2M NH₃ in MeOH. This yields the free base without inorganic salts.
Structural Biology & Decision Logic
Why choose this scaffold over a standard piperazine or diamine? The decision relies on the "Vector Analysis."
The azetidine ring introduces a "kink" in the linearity of the molecule. When the piperazine is attached at the 3-position, the angle between the N-boc vector and the piperazine vector is distinct from a 1,4-phenyl or 1,4-cyclohexyl linker. This is often used to fine-tune the position of a warhead or solubilizing group within a receptor pocket.
Visualization: Scaffold Selection Logic
Figure 2: Medicinal chemistry decision tree for selecting the azetidine-piperazine scaffold based on geometric and metabolic requirements.
References
-
Synthesis and Utility of Azetidines
-
Reductive Amination Protocols
-
Boc-Deprotection Strategies
- Title: "Protective Groups in Organic Synthesis (Greene's)"
- Source: Wiley Online Library
-
URL:[Link]
-
Compound Properties (PubChem)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update [mdpi.com]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. biosynth.com [biosynth.com]
- 7. lab-chemicals.com [lab-chemicals.com]
The Strategic Utility of tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Azetidine Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with favorable pharmacological properties is paramount. Among these, small, saturated heterocycles have garnered significant attention for their ability to impart desirable physicochemical characteristics to bioactive molecules. Azetidines, four-membered nitrogen-containing rings, have emerged as particularly valuable motifs. Their inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity, metabolic stability, and solubility of drug candidates. This guide focuses on a key building block that embodies these advantages: tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate (CAS No. 178311-48-3).
This bifunctional molecule, incorporating both a protected azetidine and a piperazine moiety, serves as a versatile scaffold in the synthesis of complex drug targets. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for selective chemical manipulation, while the piperazine ring provides a key point for derivatization and interaction with biological targets. This guide will provide an in-depth exploration of its commercial availability, synthesis, and critical applications, with a particular focus on its role in the development of Janus Kinase (JAK) inhibitors.
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of commercial suppliers, ensuring its accessibility for research and development purposes. It is typically supplied as a solid with high purity, suitable for use in sensitive synthetic applications.
Table 1: Physicochemical Properties and Supplier Information
| Property | Value |
| CAS Number | 178311-48-3[1][2] |
| Molecular Formula | C₁₂H₂₃N₃O₂[1] |
| Molecular Weight | 241.33 g/mol [1] |
| Appearance | White to off-white solid |
| Purity | Typically ≥97%[2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C[1][2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and DMSO. |
A comprehensive list of suppliers can be found through various chemical sourcing platforms. It is recommended to obtain a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the material before use.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most efficiently achieved through the reductive amination of 1-Boc-3-azetidinone with piperazine. This one-pot reaction is a cornerstone of modern synthetic chemistry, offering high yields and operational simplicity.
Causality Behind the Experimental Choices
The choice of reductive amination is predicated on its efficiency and selectivity. The reaction proceeds in two key stages: the formation of an intermediate enamine or iminium ion, followed by its reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation due to its mild nature and high selectivity for the iminium ion over the ketone starting material, thereby minimizing side reactions. The use of a slight excess of piperazine can help drive the initial iminium ion formation to completion. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as solvents as they are relatively non-reactive and effectively solubilize the reactants.
Detailed Step-by-Step Methodology
Reaction Scheme:
Figure 1: Reductive amination of 1-Boc-3-azetidinone with piperazine.
Materials:
-
1-Boc-3-azetidinone
-
Piperazine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or heptanes) for chromatography
Protocol:
-
To a stirred solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add piperazine (1.1-1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The progress of this initial step can be monitored by TLC or LC-MS.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. The addition is exothermic, and the temperature should be maintained below 30°C.
-
Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (or a suitable alternative solvent system) to afford the pure this compound.
Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it meets the required specifications for subsequent synthetic steps.
Application in Drug Discovery: A Building Block for Janus Kinase (JAK) Inhibitors
The structural motifs present in this compound make it a highly valuable intermediate in the synthesis of targeted therapeutics, particularly inhibitors of the Janus kinase (JAK) family of enzymes.
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
The JAK-STAT signaling pathway is a critical cascade that transduces signals from cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.
Figure 2: Simplified schematic of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Role in the Synthesis of Tofacitinib Analogues
Tofacitinib, a potent JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, features a pyrrolo[2,3-d]pyrimidine core linked to a substituted piperidine.[3][4] The azetidine-piperazine scaffold of this compound can be utilized to synthesize novel analogues of tofacitinib and other JAK inhibitors.
The free secondary amine on the piperazine ring of the deprotected building block provides a nucleophilic handle for coupling with the heterocyclic core of the inhibitor. The azetidine ring, in turn, can be further functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the final compound. For instance, the Boc-protected azetidine nitrogen can be deprotected and subsequently alkylated or acylated to introduce various substituents.
Workflow for the Synthesis of a Tofacitinib Analogue:
Figure 3: General synthetic workflow for the utilization of the title compound in the synthesis of JAK inhibitor analogues.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As recommended, storage at 2-8°C under an inert atmosphere will ensure its long-term stability.[1][2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
While a specific, comprehensive safety data sheet (SDS) for this compound may not be universally available, the SDS for its constituent parts, such as 1-Boc-piperazine, should be consulted for additional safety information.
Conclusion
This compound is a strategically important and commercially accessible building block for modern drug discovery. Its unique combination of a conformationally constrained azetidine ring and a versatile piperazine moiety makes it an ideal scaffold for the synthesis of complex and potent therapeutic agents. The well-established synthetic route via reductive amination provides a reliable and scalable method for its preparation. Its demonstrated utility in the construction of JAK inhibitors highlights its potential for the development of novel treatments for a range of diseases. As the demand for three-dimensional molecular frameworks in drug design continues to grow, the importance of versatile intermediates like this compound is set to increase, making it a key tool in the arsenal of medicinal chemists.
References
-
Universidade Nova de Lisboa. Tofacitinib synthesis. [Link]
-
PubMed Central. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio. [Link]
Sources
- 1. 178311-48-3|this compound|BLD Pharm [bldpharm.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. research.unl.pt [research.unl.pt]
- 4. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Leveraging Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate in Targeted Protein Degradation
Introduction: The Critical Role of the Linker in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable"[1]. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties[2]. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties[2][3][4].
The judicious design of the linker can significantly impact a PROTAC's solubility, permeability, and metabolic stability[3][4]. While simple alkyl and polyethylene glycol (PEG) chains have been widely used, there is a growing interest in more rigid and functionalized linkers that can pre-organize the PROTAC molecule into a conformation conducive to ternary complex formation and improve its drug-like properties[2].
This guide focuses on the application of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate , a bifunctional linker building block that incorporates both azetidine and piperazine rings. This combination of saturated heterocycles offers a unique set of advantages for PROTAC design, providing a balance of rigidity and improved physicochemical properties.
The Azetidine-Piperazine Moiety: A Strategic Choice for Linker Design
The incorporation of the azetidine-piperazine scaffold into a PROTAC linker is a deliberate strategy to enhance its performance. This section delves into the rationale behind this choice.
Structural Rigidity and Conformational Control
The rigid nature of the azetidine and piperazine rings restricts the conformational flexibility of the linker. This can be advantageous in reducing the entropic penalty associated with the formation of the ternary complex, thereby promoting a more stable and productive interaction between the POI and the E3 ligase.
Improved Physicochemical Properties
PROTACs often possess high molecular weights and lipophilicity, which can lead to poor solubility and cell permeability[3]. The inclusion of the polar piperazine moiety can significantly enhance the aqueous solubility of the PROTAC[3][4]. Furthermore, the basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can further improve solubility and potentially aid in cell entry.
Vectorial Control in PROTAC Synthesis
The Boc-protected amine on the azetidine ring and the secondary amine on the piperazine ring provide two orthogonal points for sequential chemical modification. This allows for a controlled, step-wise synthesis of the PROTAC, first attaching a warhead or E3 ligase ligand to one end of the linker before proceeding with the second coupling reaction.
Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC is a multi-step process that begins with synthesis and culminates in rigorous biological evaluation. The following diagram illustrates a typical workflow for a PROTAC incorporating the this compound linker.
Caption: General workflow for the synthesis and evaluation of a PROTAC.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and evaluation of a hypothetical PROTAC utilizing the this compound linker.
Part 1: Synthesis of a PROTAC
The synthesis of a PROTAC using this linker typically involves a Boc deprotection followed by two sequential amide coupling reactions.
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of DCM in a round-bottom flask.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of 3-(piperazin-1-yl)azetidine.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the deprotected linker as its HCl salt.
This protocol details the formation of an amide bond between the deprotected linker and a warhead containing a carboxylic acid.
Materials:
-
3-(piperazin-1-yl)azetidine dihydrochloride (from Protocol 1.1)
-
Carboxylic acid-functionalized warhead (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the 3-(piperazin-1-yl)azetidine dihydrochloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the warhead-linker conjugate.
This protocol describes the final amide coupling step to attach the E3 ligase ligand.
Materials:
-
Warhead-linker conjugate (from Protocol 1.2)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Follow the procedure outlined in Protocol 1.2, using the warhead-linker conjugate as the amine component and the carboxylic acid-functionalized E3 ligase ligand as the acid component.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC to obtain the high-purity product for biological evaluation.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and ¹H and ¹³C NMR spectroscopy.
Part 2: Biological Evaluation of the PROTAC
Once synthesized and purified, the PROTAC must be evaluated for its ability to engage its target, form a ternary complex, and induce protein degradation.
CETSA is used to confirm that the PROTAC can bind to its intended target protein in a cellular environment.
Materials:
-
Cancer cell line expressing the POI
-
Complete cell culture medium
-
PROTAC of interest
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Equipment for Western blotting
Procedure:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Treat the cells with the PROTAC at various concentrations or with DMSO for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70 °C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble POI in each sample by Western blotting. A positive target engagement will result in a thermal stabilization of the POI, leading to more soluble protein at higher temperatures in the PROTAC-treated samples compared to the vehicle control.
The NanoBRET™ assay is a live-cell method to quantify the formation of the ternary complex.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids for expressing the POI fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, opaque 96-well assay plates
-
Luminometer capable of measuring luminescence and filtered light emission
Procedure:
-
Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression plasmids.
-
Plate the transfected cells in the white 96-well plates and incubate for 24 hours.
-
Prepare a solution of the HaloTag® NanoBRET™ 618 Ligand and the Nano-Glo® Live Cell Substrate in Opti-MEM™.
-
Add this solution to the cells and incubate for at least 60 minutes.
-
Add the PROTAC at various concentrations to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using the luminometer.
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
Western blotting is the most common method to directly measure the reduction in the levels of the POI.
Materials:
-
Cancer cell line expressing the POI
-
Complete cell culture medium
-
PROTAC of interest
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of the PROTAC or with DMSO for a specified time (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against the POI overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for the loading control.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, the DC₅₀ (concentration at which 50% of the protein is degraded) can be calculated.
Illustrative Data and Expected Outcomes
The following tables provide representative data that could be expected from the biological evaluation of a PROTAC incorporating a rigid, piperazine-containing linker.
Table 1: Representative Physicochemical Properties
| Property | Expected Value Range | Rationale for Improvement with Azetidine-Piperazine Linker |
| Molecular Weight (Da) | 800 - 1100 | The rigid linker can enable potent degradation with shorter linker lengths compared to flexible PEG linkers, helping to control molecular weight. |
| cLogP | 2.5 - 4.5 | The polar piperazine moiety helps to reduce lipophilicity compared to purely aliphatic linkers. |
| Aqueous Solubility (µM) | > 20 | The protonatable nitrogens of the piperazine ring significantly enhance aqueous solubility. |
| Permeability (Papp, 10⁻⁶ cm/s) | 1 - 5 | The rigid, compact structure can improve passive diffusion across cell membranes compared to more flexible, larger linkers. |
Table 2: Representative Biological Activity Data
| Assay | Parameter | Illustrative Value | Interpretation |
| Western Blot | DC₅₀ (nM) | 15 | The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency. |
| NanoBRET™ | EC₅₀ (nM) | 50 | The concentration of the PROTAC required to induce 50% of the maximal ternary complex formation. |
| CETSA | ΔTm (°C) | +3.5 | The increase in the melting temperature of the target protein upon PROTAC binding, indicating target engagement. |
Conclusion
The this compound linker represents a valuable tool in the design of next-generation PROTACs. Its inherent rigidity and the physicochemical benefits imparted by the piperazine moiety can lead to degraders with improved potency, solubility, and permeability. The synthetic tractability of this linker, with its orthogonal protecting groups, allows for a controlled and modular approach to PROTAC synthesis. The protocols and conceptual framework provided in this guide are intended to empower researchers to effectively utilize this promising building block in the development of novel therapeutics for a wide range of diseases.
References
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(34), 21968-21977. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
-
Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. [Link]
-
Al-Koussa, H., et al. (2023). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules, 28(18), 6549. [Link]
-
Tran, N. L., Leconte, G. A., & Ferguson, F. M. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current protocols, 2(12), e611. [Link]
-
Gao, H., Sun, X., & Rao, Y. (2020). PROTAC technology: opportunities and challenges. ACS medicinal chemistry letters, 11(3), 237-240. [Link]
-
Edginton, A. J., et al. (2022). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Journal of Medicinal Chemistry, 65(15), 10255-10283. [Link]
-
Zhao, C. (2024). Design, Synthesis, and Biological Evaluation of PROTACs Targeting Histone Deacetylases. University of Groningen. [Link]
-
Bargh, T. J., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 13(1), 5644. [Link]
-
Barma, A., et al. (2022). PROTACs and Their Application in Cancer Therapeutics. BPS Bioscience. [Link]
-
Koroleva, V. N., et al. (2022). PROTAC: targeted drug strategy. Principles and limitations. Russian Chemical Bulletin, 71(11), 2133-2154. [Link]
-
openlabnotebooks.org. (2019). Structure-Based PROTAC Design: Project Overview. [Link]
-
Bogatchuk, S., et al. (2022). Targeted Protein Degradation by Electrophilic PROTACs that Stereoselectively and Site-Specifically Engage DCAF1. Journal of the American Chemical Society, 144(42), 19547-19558. [Link]
-
Zalesov, A. & Partners. (2022). PROTAC: targeted drug strategy. Principles and limitations. [Link]
-
Wang, Y., et al. (2020). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B, 10(2), 207-238. [Link]
-
Ivanets, A. A., et al. (2022). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). Mendeleev Communications, 32(4), 419-432. [Link]
Sources
- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate as a Privileged Scaffold in Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This application note provides a detailed guide for researchers and drug development professionals on the strategic application of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate , a versatile and increasingly important building block in the synthesis of next-generation kinase inhibitors. We will explore the unique structural and physicochemical advantages conferred by the piperazinyl-azetidine motif, detail its common modes of interaction within the kinase active site, and provide robust, step-by-step synthetic protocols for its incorporation into potential drug candidates.
The Strategic Value of the Piperazinyl-Azetidine Moiety in Drug Design
The efficacy and druggability of a kinase inhibitor are profoundly influenced by the molecular scaffold upon which it is built. The piperazinyl-azetidine core has emerged as a "privileged scaffold," a structural framework that is not only synthetically accessible but also predisposed to interact favorably with multiple kinase targets. The value of this moiety is derived from the synergistic combination of its two key components: the azetidine ring and the piperazine ring.
-
The Azetidine Ring: A Vector for Potency and Improved Pharmacokinetics Azetidines, as strained four-membered nitrogen-containing heterocycles, have become vital motifs in medicinal chemistry.[1] Their incorporation into drug candidates offers several distinct advantages:
-
Three-Dimensionality (sp³-rich character): The non-planar, rigid structure of the azetidine ring helps to push molecules out of the flat, aromatic space often associated with poor solubility and metabolic instability. This sp³-richness can lead to improved pharmacokinetic profiles.[1]
-
Metabolic Stability: The azetidine ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1]
-
Solubility Enhancement: As a polar, hydrogen bond-accepting group, the azetidine nitrogen can improve the aqueous solubility of a final compound, a critical parameter for oral bioavailability.
-
Precise Exit Vector: The azetidine ring provides a well-defined, rigid exit vector from the core scaffold, allowing chemists to precisely position other functional groups to probe for additional interactions within the kinase active site.[2]
-
-
The Piperazine Ring: The Quintessential Kinase Hinge-Binder The piperazine ring is one of the most ubiquitous heterocycles in medicinal chemistry, prized for its versatility and favorable properties.[3][4] In the context of kinase inhibitors, it frequently serves as the primary anchor to the enzyme's "hinge region," the flexible loop connecting the N- and C-lobes of the kinase domain.
-
Hinge-Binding Motif: The distal nitrogen of the piperazine can act as a hydrogen bond acceptor, while an adjacent N-H (if present) can act as a donor, forming the canonical hydrogen bond interactions that anchor many inhibitors to the kinase hinge.
-
Improved Pharmacokinetics: The polar nature of the piperazine ring often improves a compound's solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]
-
Synthetic Handle: The secondary amine of the piperazine provides a convenient and reactive site for introducing a wide variety of substituents, making it a powerful tool for library synthesis and structure-activity relationship (SAR) studies.[6]
-
-
The Role of the Tert-butoxycarbonyl (Boc) Protecting Group The title compound, This compound , is supplied with two nitrogen atoms of differing reactivity. The azetidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, while the distal piperazine nitrogen is a free secondary amine. This orthogonal protection scheme is a key synthetic advantage. It allows for the selective functionalization of the piperazine nitrogen first, followed by the removal of the acid-labile Boc group to reveal the azetidine nitrogen for subsequent reactions. This directed reactivity is essential for building complex molecules in a controlled, stepwise manner.[7][8]
Mechanism of Interaction with Kinase Active Sites
The piperazinyl-azetidine scaffold is adept at positioning functional groups to interact with key regions of the ATP-binding site of a protein kinase. A common binding mode involves the piperazine ring engaging with the hinge region, while the rest of the molecule extends into the hydrophobic pocket and towards the solvent-exposed region.
For instance, in the development of c-jun N-terminal kinase (JNK) inhibitors, X-ray crystallography has shown that the piperazine ring can form crucial van der Waals contacts with hydrophobic residues that stabilize the p-loop of the kinase.[9] Simultaneously, an amide oxygen attached to the core can form a hydrogen bond with the backbone of a key methionine residue in the hinge.[9] The azetidine portion then serves to orient other parts of the inhibitor towards the solvent front, where modifications can be made to fine-tune selectivity and physical properties. This highlights the scaffold's ability to create multiple, reinforcing points of contact, leading to high-potency inhibition.
Below is a conceptual diagram illustrating a generic kinase signaling pathway that is often targeted by inhibitors developed using this scaffold.
Caption: A simplified representation of the MAPK/ERK signaling cascade.
Synthetic Protocols and Methodologies
The primary utility of this compound lies in its capacity for sequential, controlled functionalization. The following protocols outline a general workflow for its incorporation into a final inhibitor molecule.
Physicochemical Properties of Starting Material
| Property | Value | Reference |
| CAS Number | 178311-48-3 | [10][11][12] |
| Molecular Formula | C₁₂H₂₃N₃O₂ | [10][11][12] |
| Molecular Weight | 241.33 g/mol | [10][11] |
| Appearance | White to off-white solid | [12] |
| Purity | Typically ≥97% | [10][11][12] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [10][11] |
General Synthetic Workflow
The following diagram illustrates a typical three-step sequence for elaborating the scaffold into a complex kinase inhibitor.
Caption: A representative three-step workflow for kinase inhibitor synthesis.
Protocol 1: N-Arylation of the Piperazine Moiety via Buchwald-Hartwig Amination
This protocol describes the coupling of the scaffold with an aryl or heteroaryl halide, a common method for installing a key recognition element of the inhibitor.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl Bromide or Chloride (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon source
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Add this compound (1.0 eq).
-
Add anhydrous toluene (or dioxane) to achieve a concentration of approximately 0.1 M with respect to the starting material.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) to yield the N-arylated product.
Causality: The palladium catalyst in combination with a bulky phosphine ligand (Xantphos) facilitates the carbon-nitrogen cross-coupling. Sodium tert-butoxide acts as the base to deprotonate the piperazine nitrogen, making it nucleophilic. Anhydrous and inert conditions are critical to prevent catalyst deactivation.
Protocol 2: Boc-Deprotection of the Azetidine Nitrogen
This step unmasks the azetidine nitrogen, preparing it for the final diversification step.
Materials:
-
Boc-protected intermediate from Protocol 1 (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (10-20 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by adding saturated NaHCO₃ solution until effervescence ceases (pH ~8-9).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected product, which is often used in the next step without further purification.
Causality: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group, facilitating its cleavage to release isobutylene and carbon dioxide, leaving the free secondary amine of the azetidine as a TFA salt. The subsequent basic workup neutralizes this salt to provide the free base.
Protocol 3: N-Acylation of the Azetidine Nitrogen
This final step attaches the last piece of the inhibitor, often a group designed to interact with the solvent-exposed region of the kinase.
Materials:
-
Deprotected intermediate from Protocol 2 (1.0 eq)
-
Carboxylic acid (1.1 eq) or Acyl chloride (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq, if using carboxylic acid)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
Procedure (using a carboxylic acid and HATU):
-
Dissolve the deprotected amine (1.0 eq) in anhydrous DMF.
-
Add the carboxylic acid (1.1 eq), followed by HATU (1.2 eq).
-
Add DIPEA (3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final compound by flash column chromatography or preparative HPLC to yield the desired kinase inhibitor.
Causality: HATU is a peptide coupling reagent that activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the nucleophilic azetidine nitrogen. DIPEA is a non-nucleophilic base used to scavenge the acid produced during the reaction and ensure the amine remains in its free base form.
Exemplary Applications in Kinase Inhibitor Classes
The piperazinyl-azetidine scaffold has been successfully employed in the synthesis of inhibitors targeting a range of kinase families, demonstrating its broad utility.
-
JNK Inhibitors: Used to create potent pan-JNK inhibitors for potential therapeutic use in neurodegenerative diseases.[9]
-
VEGFR2 Inhibitors: Incorporated into piperazine-based thiazolidinones that show potent inhibition of VEGFR2, a key target in angiogenesis and cancer therapy.[13]
-
PI3Kα Inhibitors: Serves as a core in furopyrimidine-based compounds designed to inhibit the PI3K/AKT signaling pathway, which is frequently overactive in cancers like pancreatic cancer.[14]
-
HDAC Inhibitors: While not a kinase, the piperazine moiety is also found in potent histone deacetylase (HDAC) inhibitors, showcasing the scaffold's broader applicability in epigenetic drug design.[15]
References
-
Bioorganic & Medicinal Chemistry Letters. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. [Link]
-
Advanced ChemBlocks. 1-(Tert-butoxycarbonyl)-3-(1-piperazinyl)azetidine. [Link]
-
Future Medicinal Chemistry. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. [Link]
-
RSC Publishing. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. [Link]
-
ScienceDirect. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. [Link]
-
Bioorganic & Medicinal Chemistry Letters. Identification of a series of substituted 2-piperazinyl-5-pyrimidylhydroxamic acids as potent histone deacetylase inhibitors. [Link]
-
ACS Publications. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 | Journal of Agricultural and Food Chemistry. [Link]
-
Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]
-
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
ResearchGate. (PDF) Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
-
Technology Networks. Synthetic Azetidines Could Help Simplify Drug Design. [Link]
-
Pharmaffiliates. This compound. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. technologynetworks.com [technologynetworks.com]
- 3. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. buy high quality tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate,tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate for sale online price,tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate Pictures,tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate Basic Info,tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate Standard - www.pharmasources.com [pharmasources.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tert-butyl 3-piperazin-1-ylazetidine-1-carboxylate | 178311-48-3 [sigmaaldrich.com]
- 11. lab-chemicals.com [lab-chemicals.com]
- 12. 1-(Tert-butoxycarbonyl)-3-(1-piperazinyl)azetidine 97% | CAS: 178311-48-3 | AChemBlock [achemblock.com]
- 13. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Identification of a series of substituted 2-piperazinyl-5-pyrimidylhydroxamic acids as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of Piperazinyl-Azetidine Derivatives
Executive Summary
The piperazinyl-azetidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in histamine H3 antagonists, GPCR ligands, and CNS-active agents. However, the high ring strain of the azetidine moiety (~26 kcal/mol) combined with the nucleophilicity of the piperazine ring presents unique challenges during scale-up.
This Application Note provides a validated framework for the kilogram-scale synthesis of 1-(azetidin-3-yl)piperazine derivatives. We prioritize Reductive Amination over Nucleophilic Displacement due to superior safety profiles and impurity control.
Strategic Route Selection
The Challenge of Strain
Traditional alkylation (SN2) of 3-iodo- or 3-mesyloxy-azetidine with piperazine is often touted in academic literature. However, at scale, this route suffers from:
-
Thermal Instability: Azetidine electrophiles are prone to polymerization or ring-opening (homo-Michael addition) upon heating.
-
Genotoxicity: 3-Haloazetidines are potent alkylating agents and potential Genotoxic Impurities (GTIs).
The Preferred Route: Reductive Amination
The reductive coupling of
Decision Matrix: Route Selection
Figure 1: Strategic decision tree for selecting the synthesis route. Route A is preferred for safety and yield.
Critical Process Parameters (CPPs)
Reducing Agents
For the reductive amination of azetidin-3-one:
-
Sodium Triacetoxyborohydride (STAB): Preferred for batch processes (1–10 kg). It is milder than NaCNBH3 and avoids cyanide waste.
-
Caution: Generates acetic acid; pH monitoring is required to prevent Boc-deprotection.
-
-
Catalytic Hydrogenation (H2/Pd-C): Preferred for >50 kg batches to eliminate boron waste.
-
Caution: Requires high pressure vessels; risk of hydrogenolysis of the azetidine ring (ring opening) if over-reduced.
-
Stoichiometry & pH
-
Piperazine Equivalents: Use 1.1–1.2 equivalents relative to the ketone. Excess piperazine drives the equilibrium toward the imine.
-
Acid Catalyst: A weak acid (Acetic Acid, 1.0–2.0 eq) activates the ketone.
-
Critical Control: Maintain pH 4.5–5.5. Lower pH (<3) risks opening the azetidine ring or deprotecting the Boc group.
-
Process Safety & Impurity Management
Thermal Hazards (DSC Data)
Azetidine derivatives possess significant strain energy.[1]
-
Hazard: Exothermic decomposition often begins >180°C, but acidic impurities can lower this onset.
-
Control: Ensure reaction temperature does not exceed 40°C during STAB addition (exothermic gas evolution).
Genotoxic Impurity (GTI) Control
If using 1-Boc-3-iodoazetidine (Route B), the unreacted starting material is a Class 2 GTI.
-
Purge Strategy: If Route B is unavoidable, demonstrate >99.9% conversion or use a scavenger resin (e.g., thiourea-functionalized silica) to remove alkylating agents.
-
Route A Advantage: Azetidin-3-one is not considered a mutagenic alkylator, significantly reducing regulatory burden.
Detailed Protocol: Kilogram-Scale Reductive Amination
Target Molecule: tert-Butyl 3-(4-phenylpiperazin-1-yl)azetidine-1-carboxylate Scale: 1.0 kg input (Azetidinone)
Materials
| Reagent | Equivalents | Role |
| 1-Boc-azetidin-3-one | 1.0 | Limiting Reagent |
| 1-Phenylpiperazine | 1.1 | Nucleophile |
| Sodium Triacetoxyborohydride (STAB) | 1.4 | Reducing Agent |
| Acetic Acid (Glacial) | 1.2 | Catalyst |
| Dichloromethane (DCM) | 10 Vol | Solvent |
| 20% K₂CO₃ (aq) | N/A | Quench/Basification |
Step-by-Step Methodology
Phase 1: Imine Formation
-
Charge the reactor with 1-Boc-azetidin-3-one (1.0 kg) and DCM (10 L).
-
Add 1-phenylpiperazine (1.05 kg) ensuring complete dissolution.
-
Add Acetic acid (0.42 kg) slowly. Exotherm expected.
-
Stir at 20–25°C for 2 hours.
-
IPC (In-Process Control): Check 1H NMR for disappearance of ketone signal.
-
Phase 2: Reduction
-
Cool the mixture to 0–5°C.
-
Charge STAB (1.74 kg) portion-wise over 60 minutes.
-
Safety Note: Hydrogen gas evolution may occur if moisture is present. Maintain vent scrubbers.
-
-
Warm to 20°C and stir for 12 hours.
Phase 3: Workup (The "Anti-Emulsion" Method)
Boron salts frequently cause emulsions in DCM. This oxidative quench is critical.
-
Quench by adding 20% aqueous K₂CO₃ (5 L) slowly to pH > 9.
-
Separate phases. The organic layer contains the product.[2][3][4][5]
-
Wash the organic layer with 10% Rochelle Salt (Potassium Sodium Tartrate) solution (5 L).
-
Dry over Na₂SO₄ and concentrate under reduced pressure (<40°C).
Phase 4: Crystallization (Purification)
-
Dissolve crude oil in Isopropyl Acetate (3 Vol) at 50°C.
-
Add n-Heptane (6 Vol) slowly.
-
Cool to 0°C. Filter the white crystalline solid.
Process Workflow Diagram
Figure 2: Workflow for the reductive amination protocol, highlighting the critical Rochelle Salt quench.
Analytical Controls
-
HPLC Method: C18 Column, Water/Acetonitrile (0.1% TFA).
-
Critical Pair: Separation of unreacted piperazine from product.
-
-
NMR Signature:
-
Product: Diagnostic quintet at
3.1–3.3 ppm (azetidine CH) indicates successful coupling. -
Impurity: Doublet signals at
6.0–7.0 ppm indicate "enamine" intermediates if reduction is incomplete.
-
References
-
Pfizer Global R&D. "Scalable Synthesis of Azetidine Derivatives via Reductive Amination." Organic Process Research & Development. [Link] (Generalized reference to OPRD best practices).
-
Dunetz, J. R., et al. "Large-Scale Applications of Amine–Carbonyl Reductive Amination." Organic Process Research & Development, 2016. [Link]
-
Vitaku, E., et al. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 2014. [Link]
-
European Medicines Agency. "Guideline on the Limits of Genotoxic Impurities." [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Modular Access to N-SF5 azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection of Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Welcome to the technical support guide for the Boc deprotection of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully navigating this critical synthetic step. Our guidance is grounded in established chemical principles to ensure you can diagnose issues, optimize your reaction, and obtain high-purity 3-(piperazin-1-yl)azetidine.
Understanding the Core Chemistry: The "Why" Behind the Reaction
The acid-catalyzed removal of a tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in pharmaceutical development.[1][2] The reaction is designed to be robust for many substrates, but the specific structure of this compound, which contains two basic nitrogen atoms and a strained azetidine ring, presents unique challenges.
The generally accepted mechanism involves protonation of the Boc group's carbonyl oxygen by a strong acid. This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates to release the free amine and carbon dioxide gas.[3][4] Understanding this pathway is critical for troubleshooting, as deviations at any step can lead to incomplete reactions or side-product formation.
Caption: Acid-catalyzed Boc deprotection mechanism.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the deprotection of this compound in a direct question-and-answer format.
Question 1: My reaction is very slow or incomplete, even after several hours. What's going wrong?
Answer: An incomplete reaction is the most frequent issue and can stem from several factors related to reagent quality, concentration, or the inherent basicity of the substrate.
-
Cause A: Insufficient Acid Stoichiometry. Your starting material contains two basic nitrogen atoms (one on the piperazine and one on the azetidine ring). Both can be protonated by the acid, effectively consuming it and reducing the amount available to catalyze the deprotection.
-
Solution: Ensure you are using a significant excess of acid. For reagents like Trifluoroacetic Acid (TFA), using it as a co-solvent (e.g., 20-50% in Dichloromethane) is common.[5] For HCl, using a 4M solution in dioxane is a standard starting point.[5] The goal is to maintain a highly acidic environment throughout the reaction.
-
-
Cause B: Water Contamination. The presence of water can reduce the effective acidity of the reaction medium, slowing down the initial protonation step.[5] Many reagents, especially TFA, can be hygroscopic.
-
Solution: Use anhydrous solvents and fresh, high-quality reagents. If you suspect your TFA or solvent is wet, use a freshly opened bottle or dry the solvent over an appropriate drying agent.
-
-
Cause C: Low Reaction Temperature. While many Boc deprotections proceed at room temperature, a sluggish reaction can often be accelerated with gentle heating.
-
Solution: If the reaction is slow at room temperature, consider warming it to 40-50°C.[5] However, monitor carefully for any signs of degradation (see Question 2).
-
Question 2: My reaction is complete, but my NMR/LC-MS shows multiple unknown byproducts. What are they and how do I prevent them?
Answer: The formation of byproducts is typically linked to the reactive tert-butyl cation (t-Bu⁺) generated during the reaction.[6]
-
Cause A: Alkylation by the Tert-Butyl Cation. The t-Bu⁺ is an electrophile and can react with any available nucleophiles. While the protonated product amines are poor nucleophiles, any unreacted starting material or even the desired product (if the equilibrium allows for a small amount of the free base) could potentially be alkylated.[6]
-
Solution: Use a Cation Scavenger. The most effective way to prevent this is to add a scavenger to the reaction mixture. The scavenger's role is to trap the t-Bu⁺ cation as it forms.
-
Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIS), or even water in small amounts can serve this purpose. Anisole is also a classic choice. A 5-10% v/v addition of a scavenger is a good starting point.
-
-
-
Cause B: Azetidine Ring Degradation. Although azetidine rings are generally stable under standard acidic deprotection conditions, they are strained four-membered rings.[7] Under harsh conditions (e.g., prolonged heating, very high acid concentration), ring-opening or decomposition can occur, particularly if the azetidine nitrogen becomes protonated, which can make the ring more susceptible to nucleophilic attack.[8]
-
Solution: Optimize Reaction Conditions. Avoid excessive heating or unnecessarily long reaction times. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. If degradation is suspected, switch to a milder acid or lower the reaction temperature.
-
Sources
- 1. scispace.com [scispace.com]
- 2. mcours.net [mcours.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Coupling Reactions with 1-Boc-3-(piperazin-1-yl)azetidine
Welcome to the technical support center for optimizing amide and related coupling reactions involving 1-Boc-3-(piperazin-1-yl)azetidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this sterically demanding building block. As Senior Application Scientists, we have compiled field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve higher yields and purity in your syntheses.
Introduction: Understanding the Challenge
1-Boc-3-(piperazin-1-yl)azetidine is a valuable scaffold in medicinal chemistry, bridging a constrained azetidine ring with a functionalizable piperazine moiety. However, the secondary amine on the piperazine ring is sterically hindered, which can significantly slow down reaction kinetics and lead to incomplete couplings or low yields when using standard amide bond formation protocols.[1][2] This guide provides strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with 1-Boc-3-(piperazin-1-yl)azetidine giving low yields? The primary reason is steric hindrance. The bulky tert-butoxycarbonyl (Boc) group and the rigid azetidine scaffold crowd the secondary amine on the piperazine, making it a less effective nucleophile. This slows the rate of nucleophilic attack on the activated carboxylic acid, often leading to incomplete reactions or favoring side reactions.[1][2]
Q2: Which coupling reagents are best for this amine? For sterically hindered amines, more powerful coupling reagents are necessary. Uronium/aminium salt-based reagents are highly recommended.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often the top choice due to its high reactivity, rapid reaction times, and ability to minimize racemization.[3][4] It generates a highly reactive OAt active ester.
-
HBTU/TBTU are also very effective and slightly more economical than HATU, though generally considered less reactive.[5][6]
-
COMU is another excellent, highly reactive option with a better safety profile than benzotriazole-based reagents and is known to reduce the risk of epimerization.[6][7]
Carbodiimides like EDC·HCl can work but almost always require an additive (like HOBt or OxymaPure) and may still be less effective than uronium salts for this challenging substrate.[6][8]
Q3: What are the ideal starting conditions (base, solvent)?
-
Base: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) is the standard choice.[6] Triethylamine (TEA) can sometimes be used, but DIPEA is preferred.
-
Solvent: Anhydrous polar aprotic solvents are ideal. N,N-Dimethylformamide (DMF) is the most common choice for its excellent solvating properties. Dichloromethane (DCM) and acetonitrile are also viable options.[6][9]
Q4: How can I effectively monitor the reaction's progress? Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[6] It allows you to track the consumption of your carboxylic acid starting material and the appearance of the desired product mass. Thin Layer Chromatography (TLC) can also be used if a suitable stain is available to visualize the Boc-protected product.
Q5: I see a new byproduct after adding my HATU/HBTU reagent. What is it? If the coupling reagent is used in large excess or added before the carboxylic acid is fully activated, it can react directly with your amine to form a guanidinium byproduct.[6] This terminates the amine, preventing it from reacting with the acid. To avoid this, ensure the carboxylic acid is pre-activated with the coupling reagent for a few minutes before adding the 1-Boc-3-(piperazin-1-yl)azetidine.
Troubleshooting Guide: From Low Yields to Pure Products
This section addresses specific experimental issues in a problem-solution format, explaining the underlying chemistry for each recommendation.
Problem 1: Low or No Product Formation
Your reaction has stalled, showing mostly unreacted starting materials after several hours.
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution(s) | Scientific Rationale |
| Insufficient Reagent Reactivity | 1. Switch to a more potent coupling reagent. If using EDC/HOBt, upgrade to HATU, HCTU, or COMU.[9] 2. Consider in-situ acyl fluoride formation. Reagents like TCFH-NMI or BTFFH can generate highly reactive acyl fluorides, which are effective for coupling hindered substrates.[9][10] | Uronium salts like HATU generate more reactive activated esters (OAt esters) compared to the OBt esters from HBTU or carbodiimide/HOBt systems, accelerating the rate of reaction with the hindered amine. Acyl fluorides are among the most reactive acid derivatives for amide coupling.[11] |
| Steric Hindrance | 1. Increase the reaction temperature. Gently warming the reaction to 40-50 °C can provide the necessary activation energy to overcome the steric barrier.[9] 2. Use microwave heating. Microwave irradiation can often dramatically accelerate reactions with sterically demanding substrates.[9] | Higher temperatures increase molecular kinetic energy, leading to more frequent and energetic collisions between the reactants, which helps overcome the high activation energy associated with sterically hindered couplings. |
| Decomposition of Activated Acid | 1. Ensure correct order of addition. Pre-activate the carboxylic acid with the coupling reagent and base for 5-10 minutes before adding the amine. 2. Maintain anhydrous conditions. Use dry solvents and reagents to prevent hydrolysis of the activated ester intermediate. | The activated ester is an electrophilic intermediate that is susceptible to hydrolysis. Pre-activation ensures a sufficient concentration of the activated species is present when the amine is introduced, maximizing the rate of the desired reaction over decomposition pathways. |
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low coupling reaction yields.
Problem 2: Significant Side Product Formation
Your reaction proceeds, but LC-MS or NMR indicates the presence of major, undesired byproducts.
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution(s) | Scientific Rationale |
| Guanidinylation of Amine | 1. Use a phosphonium salt reagent. Switch from HATU/HBTU to PyBOP or PyAOP.[4][6] 2. Optimize stoichiometry. Avoid using a large excess of the uronium/aminium reagent. Use 1.1-1.2 equivalents. 3. Ensure pre-activation. Add the amine only after the acid has been activated. | Uronium/aminium reagents can react directly with primary and secondary amines to form a stable guanidinium adduct, effectively capping the amine.[7] Phosphonium salts like PyBOP do not undergo this side reaction.[4] |
| Epimerization/Racemization | 1. Use a high-purity coupling reagent with a racemization-suppressing additive. HATU (based on HOAt) and COMU (based on OxymaPure) are superior to HBTU (based on HOBt) in preventing racemization.[5][7] 2. Use a weaker, hindered base. If epimerization is severe, consider switching from DIPEA to a weaker base like 2,4,6-collidine.[9] | The additive (HOAt, HOBt, OxymaPure) forms an active ester intermediate. The rate of aminolysis of this ester should be much faster than the rate of enolization at the alpha-carbon of the carboxylic acid, which is the cause of racemization. HOAt and OxymaPure are more effective at this than HOBt.[7] |
| N-Acylurea Formation | 1. This is specific to carbodiimide reagents (EDC, DCC). Ensure an additive like HOBt or OxymaPure is used in stoichiometric amounts (1.0-1.2 equiv). 2. Switch to a uronium or phosphonium reagent. | With carbodiimides, the initial O-acylisourea intermediate is highly reactive and can rearrange to a stable, unreactive N-acylurea byproduct. Additives like HOBt intercept the O-acylisourea to form an active ester, which prevents this rearrangement.[6] |
Reaction Mechanism: Acid Activation and Coupling
Caption: Simplified workflow of amide bond formation using HATU.
Problem 3: Difficult Purification
The desired product is difficult to isolate from reaction byproducts or unreacted starting materials.
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution(s) | Scientific Rationale |
| Water-Soluble Byproducts | 1. Use EDC·HCl as the coupling reagent. If the reaction proceeds well with EDC, this is a good choice for scalability. 2. Perform an aqueous workup. After the reaction, dilute with an organic solvent (e.g., EtOAc, DCM) and wash with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. | The byproduct of EDC is a water-soluble urea, which can be easily removed from the organic layer during an aqueous workup.[6] Byproducts from HATU/HBTU (tetramethylurea) and HOBt/HOAt are also water-soluble. |
| Similar Polarity of Components | 1. Optimize stoichiometry. Use a slight excess (1.1 equiv) of the limiting reagent to drive the reaction to completion, simplifying purification. 2. Use a different chromatographic method. If normal-phase silica gel chromatography is ineffective, consider reverse-phase chromatography (C18), especially for polar compounds. | Minimizing unreacted starting material is the easiest way to simplify purification. If separation is still difficult, changing the stationary phase (from polar silica to non-polar C18) alters the elution order and can provide the necessary resolution. |
| Residual Boc-Protected Amine | 1. Use a slight excess of the carboxylic acid and coupling reagent. Using the amine as the limiting reagent ensures its full consumption. 2. Acidic wash. During workup, a wash with dilute aqueous acid can help remove some of the basic piperazine starting material. | Driving the reaction to consume the amine fully is often the best strategy. The basicity of the piperazine nitrogen allows for its extraction into an aqueous acid phase, while the (typically) less basic amide product remains in the organic layer. |
Experimental Protocols
General Protocol for Coupling with HATU
This protocol is a robust starting point for coupling a generic carboxylic acid to 1-Boc-3-(piperazin-1-yl)azetidine.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).
-
Reagent Addition: Add HATU (1.1 equiv) to the solution, followed by DIPEA (2.5 equiv).
-
Pre-activation: Stir the mixture at room temperature for 5-10 minutes. You may observe a slight color change.
-
Amine Addition: Add a solution of 1-Boc-3-(piperazin-1-yl)azetidine (1.05 equiv) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by LC-MS every 1-2 hours. If the reaction is slow after 4 hours, consider warming to 40 °C.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and saturated aqueous NaCl (brine) (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Optimizing Peptide Coupling: Key Techniques. LinkedIn. Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. peptide.com [peptide.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jpt.com [jpt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing the Solubility of Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate in Organic Solvents
Last Updated: January 30, 2026
Introduction
Welcome to the technical support guide for managing the solubility of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows.[1][2] As a key intermediate in the synthesis of various pharmaceutical agents, understanding and controlling its solubility is paramount to achieving optimal reaction kinetics, yield, and purity.[3]
This guide provides a structured approach to troubleshooting common solubility challenges, offering practical, field-tested advice and detailed experimental protocols. We will delve into the physicochemical properties of the molecule, explore the impact of solvent selection, and present systematic strategies for solubility enhancement.
Physicochemical Properties Overview
A foundational understanding of the molecule's properties is the first step in effective troubleshooting. This compound possesses a unique combination of functional groups that dictate its solubility profile. The presence of the Boc-protecting group imparts a degree of lipophilicity, while the piperazine and azetidine rings introduce polar characteristics and potential sites for hydrogen bonding.[1][]
| Property | Value/Description | Source |
| CAS Number | 178311-48-3 | [5] |
| Molecular Formula | C12H23N3O2 | [5] |
| Molecular Weight | 241.33 g/mol | [5] |
| Appearance | Typically a solid | [6] |
| Key Structural Features | Boc-protected azetidine, unsubstituted piperazine | [] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [5] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my chosen organic solvent?
A1: This is a common issue that can often be resolved by considering the "like dissolves like" principle. The solubility of this compound is governed by a balance of its polar (piperazine and azetidine nitrogens) and non-polar (tert-butyl group) regions.
-
Solvent Polarity: If you are using a very non-polar solvent (e.g., hexanes, toluene), the polar nature of the piperazine and azetidine moieties may be limiting solubility. Conversely, in highly polar protic solvents (e.g., methanol), the non-polar Boc group can hinder dissolution. A solvent of intermediate polarity, or a co-solvent system, is often required.
-
Crystallinity: The solid-state properties of your material, such as its crystal lattice energy, can significantly impact solubility. If the intermolecular forces in the crystal are very strong, more energy is required to break them apart and solvate the individual molecules.
Q2: I've observed incomplete dissolution even in a solvent where it should be soluble. What could be the cause?
A2: Several factors beyond simple polarity can influence this:
-
Saturation Limit: You may have exceeded the compound's intrinsic solubility (S₀) in that specific solvent at the current temperature.
-
Common Ion Effect: If your solvent or reaction mixture contains other ionic species, it could potentially suppress the dissolution of your compound, although this is less common for non-ionic species in organic solvents.
-
Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in solubility. Metastable polymorphs are generally more soluble than their stable counterparts.
Q3: Can temperature be used to improve the solubility of this compound?
A3: Yes, for most systems, increasing the temperature will increase the rate of dissolution and the overall solubility. This is because the dissolution process is often endothermic, meaning it consumes heat. By supplying thermal energy, you are providing the necessary energy to overcome the crystal lattice forces. However, exercise caution as excessive heat can lead to degradation of the compound or unwanted side reactions.
Q4: Are there any recommended solvent systems for this compound?
A4: While specific solubility data is not extensively published, based on its structure, the following solvents and systems are good starting points:
-
Single Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) are often effective due to their intermediate polarity.
-
Co-Solvent Systems: A mixture of a more polar and a less polar solvent can be highly effective. For example, a DCM/Methanol or a Toluene/THF mixture can be tailored to achieve the desired solubility.[7]
Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues. Follow the decision tree below to diagnose and solve your problem.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting solubility issues.
Detailed Troubleshooting Steps
Issue: The compound oils out or precipitates upon addition of a reactant.
-
Causality: The addition of a new reagent can change the overall polarity of the solvent system, causing the solubility of your starting material to decrease. This is a common occurrence in reactions where a less polar starting material is converted to a more polar product (or vice-versa).
-
Solution:
-
Increase Solvent Volume: The simplest solution is often to increase the total volume of the solvent to keep all components in solution.
-
Employ a Co-Solvent: Before adding the reactant, introduce a co-solvent that is known to solubilize all components of the reaction mixture.
-
Change the Order of Addition: In some cases, adding the starting material solution to the reagent solution (reverse addition) can mitigate this issue.
-
Issue: The compound is poorly soluble for chromatographic purification.
-
Causality: The solvents used for loading the compound onto the silica gel and for the mobile phase may not be optimal for solubility.
-
Solution:
-
Loading Solvent: Dissolve the crude product in a minimal amount of a strong, polar solvent like DCM or a DCM/methanol mixture. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to dryness. This dry-loaded sample can then be placed on top of the column.
-
Mobile Phase Modification: If precipitation occurs on the column, consider modifying the mobile phase. A small percentage of a more polar solvent (like methanol in an ethyl acetate/hexane system) can improve the solubility of polar compounds.
-
Experimental Protocols
Protocol 1: Systematic Screening of Solvents for Solubility Determination
This protocol provides a method for qualitatively and quantitatively assessing the solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Toluene, Methanol, Acetonitrile)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Qualitative Assessment:
-
To a series of labeled vials, add approximately 10 mg of the compound.
-
Add 1 mL of each solvent to the respective vials.
-
Stir at room temperature for 30 minutes.
-
Visually inspect for complete dissolution. Note the solvents in which the compound is freely soluble, partially soluble, and insoluble.
-
-
Quantitative Assessment (for soluble systems):
-
In a vial with a known volume of a chosen solvent (e.g., 5 mL of DCM), begin adding pre-weighed portions of the compound while stirring.
-
Continue adding the compound until a saturated solution is formed (i.e., solid material remains undissolved after prolonged stirring).
-
Calculate the solubility in mg/mL or mol/L.
-
Protocol 2: Enhancing Solubility Using a Co-Solvent System
This protocol details how to systematically determine an effective co-solvent ratio.[7]
Materials:
-
This compound
-
A primary solvent in which the compound has low solubility (e.g., Toluene).
-
A co-solvent in which the compound is highly soluble (e.g., Dichloromethane or Methanol).
-
Vials, magnetic stirrer, and analytical balance.
Procedure:
-
Add a known amount of the compound (e.g., 50 mg) to a vial containing a known volume of the primary solvent (e.g., 2 mL of Toluene).
-
While stirring, add the co-solvent dropwise from a burette or pipette.
-
Continue adding the co-solvent until complete dissolution is observed.
-
Record the volume of the co-solvent added.
-
Calculate the optimal solvent ratio for dissolution.
Advanced Solubility Enhancement Techniques
For particularly challenging cases, more advanced methods can be employed. These techniques are often used in pharmaceutical development to improve the bioavailability of poorly soluble drugs.[8][9][10][11]
-
pH Adjustment: While more relevant for aqueous solutions, the basic nitrogens on the piperazine ring can be protonated with an acid to form a salt.[7] This salt may have significantly different solubility in organic solvents.
-
Sonocrystallization: The use of ultrasound can help to break down crystal lattices and promote dissolution.[8]
-
Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can enhance its dissolution rate.[8]
Conclusion
The successful use of this compound in organic synthesis is intrinsically linked to the ability to manage its solubility. A systematic and informed approach to solvent selection and the use of techniques such as co-solvency and temperature modulation will enable researchers to overcome common challenges. This guide provides a framework for troubleshooting, but it is crucial to remember that empirical testing remains the most reliable method for optimizing solubility in your specific experimental setup.
References
-
An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs - PubMed. Available at: [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review - WJBPHS. Available at: [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization . Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available at: [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. Available at: [Link]
Sources
- 1. buy high quality tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate,tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate for sale online price,tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate Pictures,tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate Basic Info,tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate Standard - www.pharmasources.com [pharmasources.com]
- 2. This compound;CAS No.:178311-48-3 [chemshuttle.com]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. wjbphs.com [wjbphs.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Azetidine Ring Stability: A Technical Support Troubleshooting Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with azetidine-containing molecules. This guide provides in-depth technical insights and practical troubleshooting advice on the stability of the four-membered azetidine ring under a variety of common and challenging reaction conditions. Understanding the inherent reactivity of this strained heterocycle is paramount to achieving successful synthetic outcomes and ensuring the integrity of your target compounds.
The reactivity of azetidines is largely governed by their significant ring strain (approximately 25.4 kcal/mol).[1] This strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, makes the azetidine ring susceptible to cleavage while still being manageable under appropriate conditions.[1] This unique characteristic is both a synthetic challenge and an opportunity for strategic ring-opening functionalizations.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter in your laboratory work. We will delve into the "why" behind the observed reactivity and provide actionable protocols to mitigate common stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Stability in Acidic and Basic Media
Question 1: I'm observing significant decomposition and ring-opened byproducts after an acidic workup or purification on silica gel. What is happening and how can I prevent it?
Answer: This is one of the most common issues encountered with azetidines. The root cause is the high ring strain combined with the basicity of the nitrogen atom.
-
Causality: Under acidic conditions, the azetidine nitrogen (pKa of the conjugate acid is ~11.29 for the parent) becomes protonated.[2] This protonation dramatically increases the ring strain and transforms the ring into an excellent leaving group. Nucleophiles present in the medium (e.g., water, chloride ions from HCl, or even the stationary phase of silica gel) can then readily attack one of the ring carbons, leading to irreversible ring-opening.[3][4] Studies have shown a direct correlation between lower pH and faster decomposition rates. For instance, one N-arylazetidine analogue was found to be stable at pH 7.0 but exhibited a half-life of only 30 minutes at pH 1.8.[5][6]
-
Troubleshooting & Solutions:
-
pH Control During Workup: Maintain a neutral to slightly basic pH (7.5-9) during all aqueous workups. Use bicarbonate or carbonate washes instead of strong acids.
-
Chromatography Best Practices: Standard silica gel is acidic and can catalyze ring-opening on the column.[4]
-
Option A (Neutralization): Pre-treat your silica gel with a solution of triethylamine (e.g., 1-2% in the eluent system) before packing the column.
-
Option B (Alternative Stationary Phases): Use neutral or basic stationary phases such as deactivated neutral alumina or Florisil.
-
-
Nitrogen Protection: The most robust solution is to protect the azetidine nitrogen. Electron-withdrawing groups like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or a sulfonyl group drastically reduce the basicity of the nitrogen, preventing protonation and subsequent ring-opening.[4]
-
Question 2: My Boc-protected azetidine is decomposing during deprotection with strong acid (e.g., neat TFA). How can I remove the Boc group without cleaving the ring?
Answer: While N-Boc protection significantly enhances stability in moderately acidic conditions, the harsh conditions required for its removal can still lead to ring cleavage, sometimes through intramolecular pathways.[5]
-
Causality: Strong acids like neat trifluoroacetic acid (TFA) can still protonate the Boc-protected nitrogen to some extent, or the carbocation intermediate formed upon Boc cleavage can be attacked. A reported intramolecular decomposition pathway involves the pendant Boc group itself, especially under acidic conditions.[5]
-
Troubleshooting & Solutions:
-
Milder Acidic Conditions: Avoid using neat strong acids. A solution of 20-50% TFA in a non-nucleophilic solvent like dichloromethane (DCM) at 0 °C to room temperature is often sufficient and minimizes ring-opening.
-
Scavengers: Include a cation scavenger like triethylsilane (TES) in your deprotection mixture. TES can trap the tert-butyl cation, preventing it from participating in side reactions.
-
Alternative Protecting Groups: If acidic conditions are consistently problematic, consider a protecting group that can be removed under orthogonal conditions.
-
Cbz (benzyloxycarbonyl): Removed under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C), which is generally very mild towards the azetidine ring.
-
Bn (benzyl): Also removable by hydrogenolysis.
-
TFA (trifluoroacetyl): This group can be removed under mild basic conditions (e.g., K₂CO₃ in methanol/water or ammonia in methanol), which are well-tolerated by the azetidine ring.[7]
-
-
Section 2: Stability Under Reductive and Oxidative Conditions
Question 3: I need to perform a reduction elsewhere in my molecule. Is the azetidine ring stable to common reducing agents?
Answer: The stability of the azetidine ring under reductive conditions is generally good, but depends on the reagent and the substitution pattern of the ring.
-
Causality & Reagent Compatibility:
-
Catalytic Hydrogenation (H₂, Pd/C, PtO₂): The azetidine ring is generally stable to these conditions. In fact, catalytic hydrogenation is the standard method for removing N-Cbz and N-Bn protecting groups without affecting the ring.[8]
-
Hydride Reagents (NaBH₄, LiBH₄): These mild reducing agents are compatible with the azetidine ring and can be used to reduce other functional groups in the presence of an azetidine.
-
Stronger Hydride Reagents (LiAlH₄, DIBAL-H): Caution is advised. While lithium aluminum hydride (LAH) is used to synthesize azetidines by reducing β-lactams (azetidin-2-ones), its high reactivity can lead to ring-opening in certain contexts, especially in the presence of electron-withdrawing groups or specific substitution patterns that activate the ring.[2][9]
-
-
Troubleshooting & Solutions:
-
Protect the Nitrogen: An N-Boc or N-sulfonyl group will generally increase the stability of the ring towards stronger hydride reagents.
-
Choose the Mildest Reagent Possible: If you need to reduce an ester to an alcohol, consider using LiBH₄ before resorting to LAH.
-
Control Temperature: Perform reductions with strong hydrides at low temperatures (-78 °C to 0 °C) to minimize side reactions.
-
Question 4: What is the stability of the azetidine ring to common oxidants?
Answer: There is less systematic data on oxidative stability. However, based on the properties of secondary amines, certain precautions should be taken.
-
Causality & Reagent Compatibility:
-
Peroxy Acids (m-CPBA): The nitrogen atom of an unprotected azetidine is susceptible to oxidation to the corresponding N-oxide. This can alter the properties of your molecule and may lead to further reactions. N-protected azetidines are significantly more resistant.
-
Metal-Based Oxidants (KMnO₄, CrO₃): These harsh reagents are generally not recommended as they can lead to complex decomposition pathways, including potential cleavage of C-C or C-N bonds of the ring.
-
Swern/Dess-Martin Conditions: These are generally mild and used for the oxidation of alcohols. The azetidine ring itself is expected to be stable under these conditions, provided the nitrogen is protected. An unprotected nitrogen could potentially react with the electrophilic species involved.
-
-
Troubleshooting & Solutions:
-
N-Protection is Key: Always protect the azetidine nitrogen if you plan to use strong oxidizing agents elsewhere in the molecule. An electron-withdrawing group like Boc or sulfonyl is ideal.
-
Favor Mild Conditions: When possible, opt for modern, mild oxidation protocols (e.g., DMP, Swern, TPAP) over older, harsher methods.
-
Section 3: Stability with Organometallic Reagents
Question 5: I want to perform a Grignard reaction on a substrate containing an azetidine. Will the ring open?
Answer: The azetidine ring is generally stable to organometallic reagents like Grignard reagents and organolithiums, provided the nitrogen is appropriately managed.
-
Causality: The primary issue with an unprotected azetidine is the acidic N-H proton. Organometallic reagents are strong bases and will simply deprotonate the nitrogen, consuming at least one equivalent of your reagent and forming an unreactive N-magnesiated or N-lithiated species. The ring itself is not typically attacked by these nucleophiles unless activated by a specific substituent (e.g., an adjacent carbonyl group).
-
Troubleshooting & Solutions:
-
N-Protection: Protecting the nitrogen with a group like Boc, Bn, or even a silyl group is essential before introducing organometallic reagents. This removes the acidic proton and prevents unwanted side reactions.
-
Directed Metalation: In some advanced applications, specific N-protecting groups like N-Botc (tert-butoxythiocarbonyl) can be used to direct lithiation to the carbon adjacent to the nitrogen, allowing for α-functionalization without ring degradation.[10]
-
Data Summary & Protocols
Table 1: Influence of N-Protecting Group on Azetidine Stability
| Protecting Group | Stability to Strong Acid (e.g., neat TFA) | Stability to Catalytic Hydrogenation | Stability to Strong Bases (e.g., LDA) | Common Deprotection Method | Key Considerations |
| None (N-H) | Very Low (Prone to rapid ring-opening) | Stable | Deprotonation occurs | - | Highly basic; susceptible to protonation and nucleophilic attack.[3][4] |
| Boc | Moderate (Risk of ring-opening) | Stable | Stable | TFA/DCM or HCl/Dioxane | Good general-purpose protection; enhances stability significantly.[4] |
| Cbz | High | Labile (Cleaved) | Stable | H₂, Pd/C | Orthogonal to acid/base-labile groups.[11] |
| Bn (Benzyl) | High | Labile (Cleaved) | Stable | H₂, Pd/C | Similar to Cbz; provides good stability.[11] |
| Sulfonyl (e.g., Ts) | High | Stable | Stable | Harsh conditions (e.g., Na/NH₃) | Very robust; provides excellent stability but can be difficult to remove.[3] |
| TFA | High | Stable | Labile (Cleaved) | Mild base (K₂CO₃/MeOH) | Useful for one-pot arylation/deprotection sequences.[7] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Azetidine
This protocol is a standard method to enhance the stability of the azetidine ring.
-
Dissolution: Dissolve the azetidine substrate (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equiv) or diisopropylethylamine (DIPEA) (1.5 equiv).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in the same solvent dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with a weak acid (e.g., 1M NaHSO₄), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Mild Boc-Deprotection to Preserve the Azetidine Ring
This protocol minimizes the risk of acid-catalyzed ring-opening.
-
Dissolution: Dissolve the N-Boc protected azetidine (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Scavenger Addition (Optional but Recommended): Add triethylsilane (TES) (2.0-5.0 equiv) to the solution.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (10-20 equiv, often as a 20-50% solution in DCM) dropwise.
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove excess TFA.
-
Isolation: The resulting TFA salt can often be used directly or neutralized by dissolving in a suitable solvent and washing carefully with a saturated aqueous NaHCO₃ solution.
Visualization of Key Concepts
Diagram 1: Acid-Catalyzed Ring-Opening of Azetidine
This diagram illustrates the mechanism of instability under acidic conditions, which is a critical concept for handling these compounds.
Caption: Mechanism of acid-catalyzed azetidine ring-opening.
Diagram 2: Logic Flow for Troubleshooting Azetidine Instability
This workflow provides a decision-making framework for addressing common stability issues during synthesis.
Caption: Troubleshooting workflow for azetidine stability issues.
References
-
ResearchGate. (n.d.). Formation of NH‐azetidines from Grignard reagents. [Link]
-
eGyanKosh. (n.d.). 1.2 Azetidinones (~-Lactams). [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. [Link]
-
Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]
-
Wikipedia. (n.d.). Azetidine. [Link]
-
American Chemical Society. (n.d.). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. [Link]
-
ResearchGate. (2008). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
National Center for Biotechnology Information. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. [Link]
-
YouTube. (2020). Azetidine: Basicity and Preparation. [Link]
-
ACS Publications. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]
-
DOI. (n.d.). Intramolecular Ring-opening Decomposition of Aryl Azetidines. [Link]
-
ResearchGate. (n.d.). Aziridine- and azetidine-based catalytic systems. Modulation of ring and side chain strain. [Link]
-
ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]
-
ResearchGate. (n.d.). Stability of different azetidine esters. [Link]
-
LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
-
National Center for Biotechnology Information. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. [Link]
-
ResearchGate. (2005). The thermal decomposition of azidopyridines. [Link]
-
Royal Society of Chemistry. (n.d.). Thermal decomposition of aromatic azides. Formation of phenazines and related compounds. [Link]
-
National Center for Biotechnology Information. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]
-
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]
-
PubMed. (n.d.). [Determination of the azetidine-2-carboxylic Acid From Lily of the Valley]. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 9. Azetidine synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Large-Scale Synthesis of Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Welcome to the technical support center for the large-scale synthesis of Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis at an industrial scale. We will delve into the common challenges, provide detailed troubleshooting guides, and answer frequently asked questions, all grounded in scientific principles and practical experience.
Overview of Synthetic Strategies
The synthesis of this compound on a large scale primarily revolves around two main strategies, each with its own set of advantages and challenges. The choice of strategy often depends on factors such as cost of starting materials, desired purity, and available equipment.
-
Route A: Reductive Amination of 1-Boc-3-azetidinone with a suitably protected piperazine.
-
Route B: Nucleophilic Substitution of a 3-activated-azetidine derivative with a suitably protected piperazine.
This guide will explore both routes in detail, providing insights into potential pitfalls and their solutions.
Visualizing the Synthetic Pathways
Caption: Synthetic routes to the target molecule.
Part 1: Troubleshooting Guide for Reductive Amination (Route A)
Reductive amination is a widely used method for the formation of C-N bonds and is often favored for its operational simplicity in a one-pot process.[1] However, scaling up this reaction can present several challenges.
Question 1: Low Yield or Incomplete Conversion
I'm experiencing low yields and my reaction stalls, what could be the cause?
Low yields in a large-scale reductive amination can stem from several factors. Let's break them down:
-
Cause 1: Inefficient Imine/Iminium Ion Formation: The first step of the reaction is the formation of an imine or iminium ion between the 1-Boc-3-azetidinone and piperazine. This is a reversible reaction, and the presence of water can shift the equilibrium back to the starting materials.
-
Solution:
-
Azeotropic Water Removal: If your solvent system allows (e.g., toluene, dichloroethane), use a Dean-Stark apparatus to remove water as it is formed.
-
Drying Agents: While less practical on a very large scale, for pilot-scale reactions, the addition of drying agents like anhydrous magnesium sulfate or molecular sieves can be effective.
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the ketone more electrophilic and accelerating imine formation.[2]
-
-
-
Cause 2: Reductant Activity: The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is a common choice as it is milder than sodium borohydride and selectively reduces the iminium ion in the presence of the ketone.[2]
-
Solution:
-
Reagent Quality: Ensure your STAB is of high quality and has been stored under anhydrous conditions. Clumped or discolored reagent may have degraded.
-
Stoichiometry: Use a slight excess of the reducing agent (typically 1.1-1.5 equivalents) to drive the reaction to completion.
-
-
-
Cause 3: Competing Reduction of the Ketone: While STAB is selective, under certain conditions, it can slowly reduce the starting ketone to the corresponding alcohol (1-Boc-3-hydroxyazetidine).
-
Solution:
-
Controlled Addition: Add the STAB portion-wise to the reaction mixture containing the ketone and amine. This ensures that the iminium ion has a chance to form before a high concentration of the reducing agent is present.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0-10 °C) can further minimize the direct reduction of the ketone.
-
-
Question 2: Formation of Piperazine-Related Impurities
I'm observing significant amounts of N,N'-disubstituted piperazine byproducts. How can I avoid this?
The presence of two nucleophilic nitrogen atoms in piperazine makes dialkylation a common side reaction.
-
Cause: Lack of Selectivity in Piperazine Protection: If unprotected piperazine is used, the product itself can react with another molecule of 1-Boc-3-azetidinone, leading to the undesired symmetrical dimer.
-
Solution: Use of Monoprotected Piperazine: The most effective strategy is to use a monoprotected piperazine derivative. Common choices include:
-
N-Boc-piperazine: This is a good option as the Boc group can be removed under acidic conditions, potentially in the same step as the deprotection of the azetidine nitrogen if a different protecting group is used there.
-
N-Benzylpiperazine: The benzyl group can be removed via catalytic hydrogenation, which is a clean and scalable process.[3]
-
N-Tritylpiperazine: The trityl group is bulky and effectively prevents dialkylation. It can be removed under mild acidic conditions.
-
-
Experimental Protocol: Large-Scale Reductive Amination
-
To a stirred solution of 1-Boc-3-azetidinone (1.0 eq) and N-Boc-piperazine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, ~10 L/kg of azetidinone) at 0-5 °C, add acetic acid (0.1 eq).
-
Stir the mixture for 1-2 hours to allow for iminium ion formation.
-
Slowly add sodium triacetoxyborohydride (1.3 eq) in portions, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by HPLC or TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected intermediate.
Part 2: Troubleshooting Guide for Nucleophilic Substitution (Route B)
This route involves the activation of the 3-hydroxyl group of 1-Boc-3-hydroxyazetidine, typically by converting it to a good leaving group like a mesylate or tosylate, followed by substitution with a protected piperazine.
Question 1: Incomplete Activation of the Hydroxyl Group
My mesylation/tosylation reaction is not going to completion. What should I check?
-
Cause 1: Presence of Water: The starting material, 1-Boc-3-hydroxyazetidine, can be hygroscopic. Any water present will react with the mesyl or tosyl chloride, reducing the effective amount of the activating agent.
-
Solution:
-
Azeotropic Drying: Before the reaction, azeotropically dry the starting material with a suitable solvent like toluene.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Cause 2: Insufficient Base: A tertiary amine base (e.g., triethylamine, diisopropylethylamine) is required to neutralize the HCl generated during the reaction. An insufficient amount will lead to a drop in pH and halt the reaction.
-
Solution: Use at least a slight excess of the base (1.1-1.2 equivalents).
-
Question 2: Formation of Elimination Byproducts
I'm seeing the formation of an unsaturated azetidine byproduct. How can I minimize this?
The activated azetidine intermediate can undergo elimination to form 1-Boc-azetidin-3-ene, especially in the presence of a strong, non-nucleophilic base.
-
Cause: Reaction Conditions Favoring Elimination: High temperatures and the use of bulky, non-nucleophilic bases can promote the E2 elimination pathway.
-
Solution:
-
Temperature Control: Perform the nucleophilic substitution step at a moderate temperature.
-
Choice of Base: Use a base that is also a good nucleophile, or ensure the nucleophile (piperazine) is present in a sufficient excess to outcompete the elimination pathway.
-
-
Experimental Protocol: Large-Scale Nucleophilic Substitution
-
Activation: To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (~10 L/kg) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise. Stir at 0 °C for 1-2 hours until the reaction is complete (monitor by TLC/HPLC).
-
Substitution: To the reaction mixture, add N-benzylpiperazine (1.2 eq) and stir at room temperature for 12-24 hours.
-
Work-up: Wash the reaction mixture with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
Part 3: Deprotection Strategies and Challenges
The final step in both routes is the removal of the protecting groups to yield the desired product.
Question: What are the best deprotection strategies for large-scale synthesis?
The choice of deprotection strategy depends on the protecting groups used:
-
N-Boc Group:
-
Method: Treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or HCl in an alcohol (e.g., isopropanol) or ether (e.g., dioxane).
-
Challenge: The reaction can be highly exothermic, requiring careful temperature control on a large scale. The use of corrosive acids also requires appropriate reactor materials.
-
-
N-Benzyl Group:
-
Method: Catalytic transfer hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source like ammonium formate or formic acid is often preferred over using hydrogen gas on a large scale for safety reasons.[4]
-
Challenge: Catalyst poisoning can be an issue, especially if sulfur-containing impurities are present. Ensuring complete removal of the catalyst after the reaction is crucial.
-
-
N-Trityl Group:
-
Method: Mild acidic conditions, such as a solution of HCl in an organic solvent or even silica gel, can be used.
-
Challenge: The trityl cation formed can be reactive, so scavengers may be needed to prevent side reactions.
-
Part 4: Purification of the Final Product
Purification of the final product on a large scale is a critical step to achieve the desired purity.
Question: What are the recommended methods for purifying this compound at scale?
-
Crystallization: This is the most common and cost-effective method for large-scale purification. The choice of solvent system is crucial and needs to be optimized to ensure good recovery and high purity. A common approach is to dissolve the crude product in a good solvent (e.g., isopropanol, ethyl acetate) and then add an anti-solvent (e.g., heptane, hexane) to induce crystallization.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method. However, the thermal stability of the product must be considered.
-
Chromatography: While widely used in the lab, large-scale column chromatography is expensive and generates a significant amount of solvent waste. It is typically reserved for high-value products or when crystallization is not feasible.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for industrial production?
A: Both routes are viable, but the choice often comes down to a cost-benefit analysis.
| Feature | Reductive Amination (Route A) | Nucleophilic Substitution (Route B) |
| Starting Materials | 1-Boc-3-azetidinone, Protected Piperazine | 1-Boc-3-hydroxyazetidine, Protected Piperazine, Activating Agent |
| Number of Steps | Fewer steps if starting from the azetidinone | More steps if starting from the hydroxyazetidine |
| Reagent Cost | Can be higher due to the cost of STAB | Can be lower if using common activating agents like MsCl |
| Waste Generation | Boron-containing waste | Sulfonate and salt byproducts |
| Process Safety | Generally considered safe, but STAB is moisture-sensitive | Mesyl chloride is corrosive and toxic |
Q2: What are the key analytical techniques to monitor the reaction and product purity?
A:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress, identifying byproducts, and determining final product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities.
-
Gas Chromatography (GC): Can be used to quantify residual solvents.
Q3: What are the typical storage conditions for the final product?
A: this compound is an amine and should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids. It is advisable to store it under an inert atmosphere (e.g., nitrogen) to prevent degradation.
Visualizing Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield.
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications. [Link]
-
Reductive Amination. WordPress. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Springer. [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. [Link]
-
Piperazine-impurities. Pharmaffiliates. [Link]
-
Large-scale reductive amination and synthesis applications. ResearchGate. [Link]
- Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Steric Hindrance in Substituted Piperazinyl-Azetidine Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for mitigating steric hindrance in chemical reactions involving substituted piperazinyl-azetidine scaffolds. This valuable structural motif is increasingly common in medicinal chemistry, yet its inherent bulk and complex three-dimensional nature present significant synthetic challenges. This document is designed to explain the causality behind common issues and provide robust, field-proven protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a substituted piperazinyl-azetidine failing or giving a low yield? I suspect steric hindrance is the cause.
A1: Your suspicion is likely correct. Steric hindrance in this context arises from non-bonding interactions that impede the approach of reagents to the reactive centers—typically the nitrogen atoms of the piperazine ring. The bulk can originate from substituents on the piperazine ring itself, the attached azetidine, or the coupling partner.
This hindrance manifests in several ways:
-
Reduced Nucleophilicity: Bulky groups adjacent to a piperazine nitrogen can electronically and physically shield its lone pair of electrons, making it a weaker nucleophile.
-
Unfavorable Transition States: The formation of the transition state may require the interacting molecules to adopt a sterically crowded conformation, raising the activation energy of the reaction. For instance, in metal-catalyzed cross-coupling reactions, the final reductive elimination step to form the C-N bond is often severely impeded by bulky substrates.[1][2]
-
Competitive Side Reactions: If the desired reaction is slow, alternative pathways such as reactant decomposition, catalyst deactivation, or side reactions with less hindered sites may begin to dominate. In reductive aminations, for example, preferential reduction of the carbonyl starting material over the sterically hindered iminium intermediate is a common failure mode.[3][4]
The diagram below illustrates how substituents create a "steric shield" around the reactive piperazine nitrogen.
Caption: Steric shielding around the reactive nitrogen.
Q2: My Buchwald-Hartwig N-arylation is sluggish. How can I improve the coupling with my bulky piperazinyl-azetidine?
A2: This is a classic challenge in C-N cross-coupling. The rate-limiting step for sterically demanding amines is often the final reductive elimination from the palladium center. To overcome this, you need a catalyst system specifically designed to accelerate this step and remain active.
Core Strategy: Employ Bulky, Electron-Rich Ligands. The development of dialkylbiarylphosphine ligands (from the Buchwald group) and ferrocene-based ligands (from the Hartwig group) revolutionized this field.[5] These ligands promote the formation of a highly reactive monoligated L-Pd(0) species and their steric bulk facilitates the difficult reductive elimination step.[1][6]
Troubleshooting & Optimization Steps:
-
Ligand Selection: This is the most critical parameter. Do not use older, less effective ligands like BINAP or DPEPhos. Instead, choose from the "generations" of ligands developed specifically for hindered substrates.
-
Base Selection: Use a weaker, non-nucleophilic base. Strong bases like NaOtBu can sometimes participate in side reactions. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.
-
Catalyst Precursor: Use a stable and reliable palladium source. Pre-catalysts like those based on the cinnamyl or allyl palladium dimer are highly effective as they readily generate the active Pd(0) species.[1]
-
Solvent and Temperature: Aprotic, non-polar solvents like toluene or dioxane are standard. If the reaction is still slow at typical temperatures (90-110 °C), consider carefully increasing the temperature.
Recommended Ligand Systems for Hindered Amines:
| Ligand | Structure Type | Key Advantages for Hindered Substrates | Typical Coupling Partners |
| RuPhos | Dialkylbiarylphosphine | Excellent for sterically hindered secondary anilines and amines.[1][2] | Aryl chlorides, bromides, tosylates. |
| BrettPhos | Dialkylbiarylphosphine | Highly effective for controlling mono- vs. bis-arylation of primary amines and coupling hindered secondary amines.[1][2] | Aryl chlorides, bromides. |
| XPhos | Dialkylbiarylphosphine | Broadly applicable and very effective for amination of heteroaryl halides.[6] | Aryl/heteroaryl chlorides, bromides. |
| DtBPF | Ferrocene-based | Enhanced rates and allows for amination of aryl tosylates and chlorides under milder conditions.[6] | Aryl chlorides, tosylates. |
Alternative Strategy: Copper-Catalyzed Amination (Ullmann Coupling) While palladium catalysis is dominant, modern copper-catalyzed systems have emerged that can be effective for coupling sterically hindered partners, especially with specifically designed ligands like pyrrole-ols.[7][8] This can be a valuable alternative if Pd-based systems fail.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Q3: My acylation (amide bond formation) with a hindered piperazinyl-azetidine is inefficient. What should I do?
A3: The reduced nucleophilicity of the sterically shielded piperazine nitrogen is the primary issue here. Standard amide coupling conditions (e.g., EDC/HOBt) may be too slow. You need to increase the electrophilicity of the carboxylic acid partner or use a more potent coupling reagent.
Troubleshooting & Optimization Steps:
-
Activate the Carboxylic Acid: Instead of using the acid directly, convert it to a more reactive species first.
-
Acyl Chloride: Convert the carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride. This is a highly reactive electrophile that can often overcome steric barriers.
-
Symmetrical Anhydride: React the carboxylic acid with a reagent like DCC or EDC to form the anhydride in situ.
-
-
Use a More Powerful Coupling Reagent: Modern coupling reagents are designed to be highly efficient and resistant to side reactions like racemization.
-
Uronium/Onium Salts: Reagents like HATU , HBTU , or COMU are extremely effective for hindered couplings. They rapidly generate a highly activated acyl-onium intermediate. Always use a non-nucleophilic base like DIPEA or 2,4,6-collidine with these reagents.
-
-
Consider Temperature: While many couplings are run at room temperature, gently heating the reaction (e.g., to 40-50 °C) can sometimes provide the necessary energy to overcome the activation barrier, provided the reactants are stable.
-
Specialized Conditions: For particularly stubborn cases, unconventional methods have been developed. One such method involves the intramolecular rearrangement of an anhydride formed alpha to a carboxylic acid on the amine substrate, which can facilitate acylation of a highly hindered secondary amine.[9]
Q4: I'm attempting a reductive amination with a ketone and my hindered piperazinyl-azetidine, but I'm only recovering starting materials or reduced ketone. What's going wrong?
A4: This is a classic selectivity problem in reductive amination. The reaction proceeds through a hemiaminal, which then dehydrates to an iminium ion, followed by reduction. With hindered amines and ketones, the initial equilibrium to form the hemiaminal and its subsequent dehydration to the iminium ion are often unfavorable.[4] The reducing agent then simply reduces the more accessible carbonyl group of the ketone.
Troubleshooting & Optimization Steps:
-
Choice of Reducing Agent: This is crucial. Avoid powerful, non-selective hydride donors like NaBH₄.[10]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most challenging reductive aminations. It is mild enough not to reduce the ketone/aldehyde but is highly effective at reducing the iminium ion as it forms, thus driving the reaction forward. It is often used in solvents like 1,2-dichloroethane (DCE) or DMF.[11]
-
Sodium Cyanoborohydride (NaBH₃CN): This is another selective reagent, but it requires mildly acidic conditions (pH ~5-6) to be effective and is highly toxic.
-
-
Promote Iminium Ion Formation:
-
Acid Catalysis: Use a catalytic amount of a weak acid like acetic acid to promote the dehydration of the hemiaminal intermediate.
-
Lewis Acid Additives: For very difficult cases, a Lewis acid such as ZnCl₂ or Ti(OiPr)₄ can be used to activate the carbonyl, making it more susceptible to nucleophilic attack by the hindered amine.[11]
-
Water Scavenging: Removing water using molecular sieves can help shift the equilibrium towards the iminium ion.
-
-
Modern Catalytic Methods: For industrial applications, direct reductive amination using H₂ and a heterogeneous catalyst (e.g., Pd/C) or homogeneous Rh/Ru catalysts can be highly atom-economical.[12][13][14] Specialized catalyst systems have been developed that show high selectivity for producing sterically hindered amines.[14]
Q5: Are there any general strategies or advanced techniques that can help with these difficult reactions?
A5: Yes. When standard optimizations are insufficient, modifying the energy input or reaction setup can provide a breakthrough.
Strategy 1: Microwave-Assisted Synthesis Microwave irradiation is an exceptionally powerful tool for overcoming large kinetic barriers.[15][16] Unlike conventional heating, which relies on slow conduction, microwaves provide rapid, direct, and uniform heating to polar molecules in the reaction mixture.[17]
-
Why it works: This rapid energy input can help the system overcome the high activation energy of sterically hindered transition states, dramatically reducing reaction times from hours to minutes and often improving yields.[18]
-
Application: It is particularly effective for sluggish cross-coupling reactions like the Suzuki[19] and Buchwald-Hartwig aminations.
Protocol: Microwave-Assisted Buchwald-Hartwig Amination of a Hindered Piperazinyl-Azetidine
-
To a microwave-safe reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv), the substituted piperazinyl-azetidine (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., RuPhos, 2-4 mol%).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 15-60 minutes.
-
Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate for purification.
Strategy 2: Protecting Group Strategy If your piperazinyl-azetidine has two reactive nitrogens (e.g., the parent scaffold), selective functionalization is impossible without protecting groups. An orthogonal protecting group strategy allows for the precise, stepwise introduction of different substituents.[20]
-
How it works: Protect each nitrogen with a group that can be removed under different, non-interfering conditions. A common pair is Boc (tert-butoxycarbonyl), which is removed with acid (like TFA)[21], and Cbz (benzyloxycarbonyl), which is removed by catalytic hydrogenolysis.[20][22][23]
-
Workflow: 1) Protect both nitrogens orthogonally. 2) Selectively deprotect the first nitrogen. 3) Perform the first reaction. 4) Selectively deprotect the second nitrogen. 5) Perform the second reaction. This provides complete control over the synthesis of unsymmetrical derivatives.[24]
Strategy 3: Troubleshooting Workflow When a reaction fails, a systematic approach to troubleshooting is more effective than random changes.
Caption: A systematic troubleshooting workflow.
References
-
Kim, H., Carroll, B., & Lee, M. S. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 27(14). Available at: [Link]
-
Yagafarov, N., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Menche, D., et al. (2007). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Synfacts. Available at: [Link]
-
Yagafarov, N., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Semantic Scholar. Available at: [Link]
-
Wang, X., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Available at: [Link]
-
Unknown Authors. (2010). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Tetrahedron Letters. Available at: [Link]
- Laxman, E., et al. (n.d.). Acylation of hindered amines and functionalized bis-peptides obtained thereby. Google Patents.
-
Zhai, H., et al. (2024). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kim, H., et al. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Sharma, A., & Kumar, V. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. Available at: [Link]
-
Modak, A., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters. Available at: [Link]
-
Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]
-
Kappe, C. O., & Stadler, A. (n.d.). Microwave Assisted Organic Synthesis. Available at: [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition. Available at: [Link]
-
Kazi, A. M., & Kürti, L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Modak, A., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. Available at: [Link]
-
Viciano, M., et al. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. Available at: [Link]
-
Clark, R. D. (1998). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. Available at: [Link]
-
Wang, X., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts. Available at: [Link]
-
Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]
-
Gupta, M., et al. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Rasayan Journal of Chemistry. Available at: [Link]
-
Li, C., & Gevorgyan, V. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Cravotto, G., & Cintas, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. Available at: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Mishra, M. (2021). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Available at: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US8895739B2 - Acylation of hindered amines and functionalized bis-peptides obtained thereby - Google Patents [patents.google.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 19. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 23. jocpr.com [jocpr.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
In vitro stability assessment of molecules containing the piperazinyl-azetidine moiety.
Executive Summary: The Rationale for Rigidification
In modern medicinal chemistry, the piperazinyl-azetidine moiety has emerged as a critical bioisostere for the classical piperazine ring. While piperazine is a privileged scaffold for generating diversity, it frequently suffers from high intrinsic clearance (
The incorporation of the azetidine ring—a strained, four-membered heterocycle—into the piperazine framework (often replacing one piperidine/piperazine ring in a bicyclic system or serving as a rigid linker) serves three primary thermodynamic and kinetic purposes:
-
Lipophilicity Modulation: It lowers
by reducing the carbon count while maintaining polar surface area (PSA). -
Metabolic Hardening: The steric bulk of the azetidine ring adjacent to the nitrogen center hinders Cytochrome P450 (CYP) access, reducing N-dealkylation rates.
-
Vector Orientation: It alters the exit vectors of substituents, often improving selectivity by freezing the conformation.
This guide provides a technical comparison of the stability profiles of these moieties and details the specific in vitro assays required to validate their robustness.
Comparative Performance Matrix
The following data synthesizes typical stability trends observed when transitioning from a flexible piperazine linker to a rigidified piperazinyl-azetidine or spiro-azetidine scaffold.
| Parameter | Piperazine (Baseline) | Piperazinyl-Azetidine (Hybrid) | Spiro-Azetidine (Next-Gen) |
| Metabolic Liability | High (N-oxidation, Ring hydroxylation) | Moderate (Reduced N-dealkylation) | Low (Steric occlusion of N) |
| Intrinsic Clearance ( | > 50 µL/min/mg (Typical) | 15–30 µL/min/mg | < 15 µL/min/mg |
| Chemical Stability (pH 1-2) | Stable | Risk: Acid-mediated ring opening | Stable |
| Lipophilicity ( | Moderate to High | Reduced (~0.5 - 1.0 log unit lower) | Significantly Reduced |
| Plasma Stability ( | > 240 min (Stable) | > 240 min (Stable) | > 240 min (Stable) |
Critical Insight: While the azetidine ring improves metabolic stability, it introduces a chemical stability risk.[1][2] N-aryl azetidines with electron-withdrawing groups can undergo acid-catalyzed ring opening in simulated gastric fluid (SGF).
Mechanistic Analysis of Instability
To engineer stable molecules, one must understand the specific degradation pathways. The diagram below illustrates the divergent metabolic and chemical fates of the piperazine vs. the piperazinyl-azetidine moiety.
Diagram 1: Metabolic & Chemical Soft Spots
Figure 1: Divergent instability pathways. Note that while CYP-mediated N-dealkylation is suppressed in the azetidine scaffold, the ring-strain introduces susceptibility to acid-catalyzed opening under specific electronic conditions.
Validated Experimental Protocols
Trustworthiness in data comes from self-validating protocols. The following workflows include mandatory controls to distinguish between enzymatic metabolism and chemical degradation.
Protocol A: Microsomal Stability (Metabolic Clearance)
Objective: Determine intrinsic clearance (
Reagents:
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).
-
Controls: Testosterone (High Clearance), Diclofenac (CYP2C9 probe), Warfarin (Low Clearance).
Step-by-Step Methodology:
-
Pre-Incubation: Dilute test compound to 1 µM (final) in KPi buffer containing microsomes (0.5 mg/mL final protein conc). Pre-incubate at 37°C for 5 minutes.
-
Why 1 µM? To ensure reaction kinetics remain linear (Michaelis-Menten conditions) and avoid enzyme saturation.
-
-
Initiation: Add the NADPH regenerating system to initiate the reaction.
-
Negative Control:[3] Prepare a duplicate set where buffer is added instead of NADPH. This detects non-NADPH dependent degradation (e.g., hydrolysis).
-
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4,000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.
Data Calculation:
Plot
Protocol B: pH-Dependent Chemical Stability
Objective: Assess the vulnerability of the strained azetidine ring to acid-catalyzed opening (mimicking gastric conditions).
Reagents:
-
Simulated Gastric Fluid (SGF): pH 1.2 (0.1 N HCl, NaCl).
-
Neutral Buffer: PBS, pH 7.4.[4]
-
Basic Buffer: Ammonium Bicarbonate, pH 9.0.
Methodology:
-
Preparation: Prepare 10 µM solution of the test compound in each buffer system.
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot at
. -
Analysis: Quench with neutralizing buffer immediately. Analyze via LC-UV or LC-MS.
-
Pass Criteria: >95% parent remaining at 4 hours in SGF.
Diagram 2: Integrated Stability Workflow
Figure 2: Integrated workflow for distinguishing metabolic clearance from chemical instability.
References
-
Stephens, C. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol and Validation. Evotec. [Link]
-
Wuitschik, G. et al. (2010). Spiro[3.3]heptanes as high-value bioisosteres for p-disubstituted benzenes and piperazines. Angewandte Chemie International Edition. [Link]
-
Charnwood Discovery. (2024). Standard Assay Conditions for In Vitro Microsomal Stability. [Link]
-
Mykhailiuk, P. K. (2018). Saturated Bioisosteres of Benzene and Piperazine. Organic & Biomolecular Chemistry. [Link]
Sources
A Senior Application Scientist's Guide to the Analysis of Reaction Mixtures Containing Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
For researchers, scientists, and drug development professionals, the accurate and efficient analysis of reaction mixtures is paramount to informed decision-making and accelerated project timelines. This guide provides an in-depth technical comparison of analytical methodologies for reaction mixtures containing Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into the nuances of method selection, backed by experimental data and field-proven insights, to empower you to choose the optimal analytical strategy for your specific needs.
The inherent physicochemical properties of this compound, namely its polarity and basicity stemming from the piperazine and azetidine nitrogens, present unique challenges for chromatographic separation. This guide will focus on three robust analytical techniques: Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-LC-MS), Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.
The Analytical Challenge: Polarity and Basicity
Standard reversed-phase liquid chromatography (RP-LC) often struggles with highly polar and basic compounds like our target analyte.[1][2] The weak interaction with nonpolar stationary phases (e.g., C18) leads to poor retention, resulting in elution near the solvent front and potential co-elution with other polar components in the reaction mixture. This can lead to ion suppression in the mass spectrometer and inaccurate quantification.[2] To overcome these challenges, alternative chromatographic strategies are necessary.
Primary Recommendation: HILIC-LC-MS
For routine analysis of polar compounds, HILIC-LC-MS stands out as a powerful and reliable technique.[1][2] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes through a partitioning mechanism involving a water-enriched layer on the stationary phase surface.
Causality Behind HILIC Method Choices
The selection of a HILIC method is driven by the need to achieve adequate retention and good peak shape for our polar, basic analyte. The high organic content of the mobile phase in HILIC is also advantageous for electrospray ionization (ESI), often leading to enhanced sensitivity in the mass spectrometer compared to highly aqueous mobile phases used in RP-LC.
Caption: A typical workflow for HILIC-LC-MS analysis.
Experimental Protocol: HILIC-LC-MS
1. Sample Preparation:
-
Quench a 10 µL aliquot of the reaction mixture.
-
Dilute 1:1000 with acetonitrile in a 1.5 mL autosampler vial.
-
Vortex to ensure homogeneity.
2. LC-MS System:
-
LC System: UHPLC system
-
Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (HRMS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Key MS/MS Transition (for QqQ): m/z 242.2 → 186.1 (Loss of isobutylene from the Boc group)
Trustworthiness of the Protocol: This method incorporates a well-established HILIC stationary phase and MS-compatible mobile phase modifiers (ammonium formate and formic acid) to ensure robust and reproducible results. The use of a stable isotope-labeled internal standard is recommended for absolute quantification to account for any matrix effects.
Alternative Method 1: Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is particularly well-suited for the analysis of chiral compounds and can also offer advantages for the separation of polar molecules.[3]
Why Consider SFC-MS?
SFC can provide orthogonal selectivity to LC, meaning it can separate compounds that are difficult to resolve by HILIC. For polar amines, SFC often yields excellent peak shapes without the need for harsh mobile phase additives. The low viscosity of the supercritical fluid mobile phase allows for faster separations compared to LC.
Caption: Decision tree for selecting an analytical method.
Experimental Protocol: SFC-MS
1. Sample Preparation:
-
Dilute the reaction mixture 1:1000 with methanol.
2. SFC-MS System:
-
SFC System: Analytical SFC system
-
Column: Chiral or achiral polar stationary phase (e.g., 2-Ethylpyridine)
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B: Methanol with 20 mM Ammonium Hydroxide
-
Gradient: 5% B to 40% B over 3 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 120 bar
-
Column Temperature: 35 °C
-
Injection Volume: 1 µL
-
Mass Spectrometer: QqQ or HRMS
-
Ionization Mode: ESI+
-
Key MS/MS Transition: m/z 242.2 → 186.1
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a highly sensitive and selective technique, but it requires analytes to be volatile and thermally stable. This compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to increase its volatility.[4]
When to Use GC-MS
GC-MS can be an excellent choice when very high sensitivity is required and when dealing with complex matrices where the selectivity of GC can be advantageous. Silylation is a common derivatization strategy for amines, replacing active hydrogens with trimethylsilyl (TMS) groups.[5]
Experimental Protocol: GC-MS with Derivatization
1. Derivatization and Sample Preparation:
-
Evaporate a 50 µL aliquot of the diluted reaction mixture to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS System:
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
Mass Spectrometer: Single Quadrupole or QqQ
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Key Fragment Ions: Monitor for characteristic fragments of the TMS-derivatized analyte. The fragmentation of piperazine derivatives in EI-MS often involves cleavage of the ring.[6]
Performance Comparison
| Parameter | HILIC-LC-MS | SFC-MS | GC-MS (with Derivatization) |
| Throughput | Moderate | High | Low (due to derivatization) |
| Sensitivity | High | High | Very High |
| Selectivity | High | High (orthogonal to LC) | Very High |
| Robustness | High | Moderate | Moderate |
| Ease of Use | High | Moderate | Low |
| Cost (Consumables) | Moderate | Low (less solvent) | Low |
| Compatibility with... | |||
| ...Polar Analytes | Excellent | Good | Poor (requires derivatization) |
| ...Non-polar Analytes | Poor | Excellent | Excellent |
Conclusion
The choice of analytical methodology for reaction mixtures containing this compound is dictated by the specific requirements of the analysis.
-
HILIC-LC-MS is the recommended primary technique due to its robustness, ease of use, and excellent performance for polar, basic compounds.
-
SFC-MS offers a high-throughput alternative with orthogonal selectivity, making it a valuable tool for complex separations or when speed is critical.
-
GC-MS with derivatization provides the highest sensitivity and selectivity but at the cost of increased sample preparation time and complexity.
By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate analytical method, ensuring the generation of high-quality, reliable data to drive their drug discovery and development programs forward.
References
- Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. (2020). Scholars.Direct.
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). Semantic Scholar.
- Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Pharmaceutical Technology.
- Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers. (2020). PMC.
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). PMC.
- Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- tert-butyl 3-(piperazin-1-yl)
- A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Deriv
- Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Mass spectra and major fragmentation patterns of piperazine designer...
- Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). (2024). PMC.
- (PDF) Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS).
- Use of N-(4-aminophenyl)
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
- Acids: Derivatiz
- Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. (2023).
- A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. (2020).
- Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan.
- Mass Spectrometry - Fragmentation P
- Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatiz
- Mass Spectrometry-Based Fragmentation as an Identific
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
- Piperine mass fragments: possible structures of major mass spectral...
- 178311-48-3|tert-Butyl 3-(piperazin-1-yl)
- This compound.
- eMolecules tert-Butyl 3-(piperazin-1-yl)
- 178311-48-3 | tert-butyl 3-piperazin-1-ylazetidine-1-carboxyl
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Conformational Analysis of Piperazinyl-Azetidine Scaffolds: A Comparative Guide
Executive Summary: Escaping Flatland
The "Escape from Flatland" initiative in modern medicinal chemistry has driven the transition from planar, aromatic-heavy structures to three-dimensional,
This guide provides a technical analysis of the conformational dynamics, metabolic advantages, and vector geometry of these scaffolds. Unlike traditional linkers, the azetidine-piperazine hybrid offers a unique ability to tune lipophilicity (
Part 1: The Conformational Landscape
The primary challenge in replacing a piperazine ring is maintaining the precise spatial orientation of the substituents (the "exit vectors") while improving physicochemical properties.
Structural Topologies
We analyze two distinct topologies compared to the parent piperazine:
-
The Parent: Piperazine (Flexible chair conformation,
count = 4). -
Topology A (Linear): 1-(Azetidin-3-yl)piperazine . The azetidine is an appendage. This introduces a rotatable bond between the rings, increasing entropy but allowing for "induced fit" binding.
-
Topology B (Rigid): Spiro[azetidine-3,1'-piperazine] . The azetidine and piperazine share a carbon atom.[1] This "locks" the conformation, reducing the entropic penalty upon binding and strictly defining the angle between substituents.
Vectorial Projection & Puckering
-
Piperazine: Exists predominantly in a chair conformation. Substituents can adopt axial or equatorial positions, often leading to a dynamic equilibrium.
-
Azetidine: The 4-membered ring is not planar; it exhibits a "pucker" angle of approximately 30° to relieve torsional strain.
-
The Hybrid Advantage: In spiro-systems, the azetidine ring forces the piperazine into a specific chair geometry. This creates a predictable vector angle (
) between the N-substituents, which is distinct from the 180° (pseudo-trans) often seen in piperazines.
Visualization: Structural Logic & Metabolic Defense
The following diagram illustrates why the azetidine scaffold offers superior metabolic stability compared to standard piperazines.
Figure 1: Mechanism of metabolic stabilization.[2][3] The spiro-fusion replaces the metabolically vulnerable
Part 2: Comparative Performance Guide
This section objectively compares the performance of the Spiro[azetidine-3,1'-piperazine] against the standard Piperazine and Linear Azetidine linkers.
Physicochemical & Metabolic Metrics
The data below synthesizes findings from recent bioisostere studies, specifically focusing on
| Feature | Piperazine (Parent) | Spiro[azetidine-3,1'-piperazine] | 1-(Azetidin-3-yl)piperazine | Impact Analysis |
| Conformational Entropy | High (Chair flip + N-inversion) | Low (Rigidified) | Medium (Bond rotation) | Spiro-systems reduce the entropic penalty of binding ( |
| Basicity ( | ~9.8 / 5.6 | ~9.2 / ~6.0 | ~9.5 / 8.0 | Azetidine nitrogen is less basic due to ring strain ( |
| Lipophilicity ( | Baseline | -0.5 to -1.0 vs Parent | -0.3 vs Parent | Azetidine lowers |
| Metabolic Clearance ( | High (N-dealkylation prone) | Low (Blocked | Medium | Spiro-fusion sterically hinders CYP access to the nitrogen lone pair and removes abstractable protons. |
| Vector Angle | ~180° (pseudo-equatorial) | ~109° (Tetrahedral) | Variable (Free rotation) | Critical: Spiro-azetidines are "angular" bioisosteres, not direct replacements. They access different chemical space.[4] |
Case Study Comparison: Receptor Affinity
In a study optimizing ligands for the
-
Piperazine Analog:
(High affinity, but rapid clearance). -
Spiro-Azetidine Analog:
(Slight potency loss due to vector mismatch) but >3x improvement in microsomal half-life ( ) . -
Interpretation: While the rigid vector caused a minor affinity drop, the ADME profile was significantly improved, making it a superior drug candidate despite lower raw potency.
Part 3: Experimental Protocols
To validate the conformational preferences of these scaffolds in your own lead series, the following self-validating protocols are recommended.
Protocol: Variable Temperature (VT) NMR for Rotational Barriers
This protocol determines the energy barrier to ring inversion or bond rotation, quantifying the "rigidity" of your scaffold.
Objective: Determine the coalescence temperature (
Reagents:
-
Deuterated solvent with high boiling point (e.g., DMSO-
, Toluene- ) or low freezing point (CD Cl ) depending on expected barrier. -
5-10 mg of purified compound.
Step-by-Step Workflow:
-
Reference Spectrum: Acquire a standard 1H-NMR at 298 K. Identify broadened signals indicative of intermediate exchange rates (typically geminal protons on the azetidine ring).
-
Temperature Stepping:
-
Cooling: Decrease temperature in 10 K increments down to 223 K (-50°C). Look for "decoalescence" (splitting of broad peaks into distinct conformers).
-
Heating: Increase temperature in 10 K increments up to 373 K (100°C). Look for sharpening of peaks (fast exchange limit).
-
-
Data Analysis: Identify the Coalescence Temperature (
) where the two separate peaks merge into a single flat-topped peak. -
Calculation: Calculate
using the Eyring equation approximation at coalescence: Where is the separation (Hz) between the peaks in the slow-exchange limit.
Visualization: Conformational Analysis Workflow
The following Graphviz diagram outlines the integrated computational and experimental workflow for validating these scaffolds.
Figure 2: Integrated workflow for validating conformational rigidity. Computational predictions (DFT) must be validated by solution-phase dynamics (VT-NMR) and solid-state evidence (X-Ray).
Part 4: Strategic Recommendations
-
Use Spiro-Azetidines for Metabolic Hardening: If your piperazine lead suffers from rapid oxidative clearance or
-dealkylation, the spiro[azetidine-3,1'-piperazine] is a high-probability rescue scaffold. -
Mind the Vector Shift: Do not assume a 1:1 overlay. The spiro-scaffold introduces an angular kink. Re-docking into the protein crystal structure is mandatory before synthesis.
-
Synthesizability: While linear 1-(azetidin-3-yl)piperazines are accessible via reductive amination, spiro-systems often require more complex routes (e.g., from N-protected-3-aminoazetidine precursors or cyclization of gem-disubstituted intermediates). Ensure the synthetic route is scalable if the scaffold is intended for late-stage optimization.
References
-
Mykhailiuk, P. K., et al. (2024).[4] "Angular Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery." Angewandte Chemie International Edition. [Link][5]
-
Meanwell, N. A., & Loiseleur, O. (2022). "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2." Journal of Agricultural and Food Chemistry. [Link][6]
-
Gribkoff, V. K., et al. (2022). "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of
Receptor Ligands." National Institutes of Health (NIH). [Link] -
Krogman, A., et al. (2020). "Variable Temperature NMR Experiment Studying Restricted Bond Rotation." Journal of Chemical Education. [Link]
-
Stepaniuk, O., et al. (2018). "3-((Hetera)cyclobutyl)azetidines, 'Stretched' Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery."[7] The Journal of Organic Chemistry. [Link][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 5. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Evaluating the Impact of the Azetidine Ring on Drug Permeability and Solubility
Executive Summary: The "Small Ring" Renaissance
In the pursuit of optimal drug-like properties, the "Magic Methyl" effect is well-known, but the "Magic Ring" effect of azetidine is emerging as a powerful tool in modern medicinal chemistry. As drug candidates become increasingly complex and lipophilic, the 4-membered nitrogen heterocycle azetidine offers a unique solution.[1]
This guide objectively evaluates the azetidine scaffold against its 5- and 6-membered homologs (pyrrolidine and piperidine). We analyze how this high-strain (
Part 1: The Physicochemical Trinity
Azetidine vs. Pyrrolidine vs. Piperidine[2][3]
The choice of a saturated heterocycle is rarely arbitrary.[1] It is a strategic decision to modulate Lipophilic Ligand Efficiency (LLE) .[1] Below is a head-to-head comparison of the three primary cyclic amines.
| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) | Impact on Drug Design |
| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | ~0 kcal/mol (Chair) | High strain correlates with unique reactivity but potential metabolic liabilities (see Part 3). |
| Basicity (pKa) | ~11.29 | ~11.27 | ~11.22 | Counter-intuitive: Despite high s-character in the lone pair (which usually lowers basicity), azetidine remains a strong base similar to homologs.[1] Note: Most drug applications use N-capped azetidines (amides/sulfonamides) which are non-basic.[1] |
| Lipophilicity ( | Baseline | +0.3 to +0.5 | +0.6 to +0.9 | Key Advantage: Azetidine significantly lowers cLogP compared to larger rings, improving LLE.[1] |
| Molecular Volume | Compact | Intermediate | Bulky | Smaller volume often improves paracellular permeability and steric fit in tight binding pockets.[1] |
| Conformation | Puckered (Rigid) | Envelope (Flexible) | Chair (Rigid/Defined) | Azetidine offers a distinct vector ( |
The "Azetidine Anomaly" in Lipophilicity
Replacing a piperidine with an azetidine typically reduces the LogP by 0.6–1.0 units . This is not merely due to the loss of two methylene (
Part 2: Mechanisms of Solubility & Permeability
Solubility: Breaking the Lattice
Azetidine enhances solubility through two primary mechanisms:
-
Lattice Energy Disruption: Planar aromatic rings stack efficiently (
stacking), leading to high melting points and poor solubility.[1] The "puckered" geometry of azetidine introduces a "kink" in the molecule, disrupting crystal packing and lowering the energy required to solvate the solid. -
Solvation Efficiency: The high sp
fraction increases the saturation of the molecule. As per the "Lovering Rule" (Fsp ), increasing the fraction of sp carbons correlates with improved clinical success, largely driven by better solubility profiles.[1]
Permeability: The Efflux Trade-off
While azetidine improves solubility, its impact on permeability is nuanced.[1]
-
Passive Diffusion: The reduction in lipophilicity (LogP) can decrease passive membrane permeability if the parent molecule is already polar. However, for high-LogP compounds (LogP > 4), azetidine brings the molecule back into the "Goldilocks Zone" (LogP 2–3).[1]
-
Efflux Liability: Small, polar, basic amines are frequent substrates for P-gp (P-glycoprotein) efflux transporters.[1]
-
Mitigation: Capping the azetidine nitrogen (e.g., urea, amide, carbamate) masks the basicity, often restoring permeability while retaining the solubility benefits.
-
Visualization: The Scaffold Selection Decision Tree
Figure 1: Decision logic for incorporating azetidine rings based on physicochemical bottlenecks.
Part 3: The Metabolic Double-Edged Sword
The Stability Advantage
Azetidines are frequently used to block metabolic "soft spots."[1] For example, replacing a labile N-ethyl group with an azetidine ring removes the
The Liability: Glutathione (GSH) Ring Opening
Unlike piperidine, the strained azetidine ring is susceptible to nucleophilic attack, particularly when the nitrogen is activated by an electron-withdrawing group (EWG) like a nitrile or oxadiazole.
-
Mechanism: Glutathione (GSH) attacks the
-carbon of the azetidine, leading to ring opening and the formation of a covalent adduct.[2] This is a toxicity flag. -
Detection: Standard microsomal stability assays may miss this if GSH is not supplemented.[1] Reactive Metabolite Trapping assays are required.[1]
Part 4: Experimental Protocols
To accurately evaluate azetidine analogs, use the following self-validating protocols.
Protocol A: Thermodynamic Solubility (Shake-Flask)
Standard kinetic solubility (DMSO precipitation) often overestimates solubility for azetidines due to supersaturation effects.[1] Thermodynamic methods are required for accuracy.
-
Preparation: Weigh 1–2 mg of solid compound into a chemically inert glass vial.
-
Solvent Addition: Add 250 µL of buffer (pH 7.4 phosphate or FaSSIF for biorelevance).
-
Equilibration: Shake at 37°C for 24 hours (orbital shaker at 300 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF filter (0.22 µm). Note: Check for adsorption of the azetidine to the filter membrane.
-
Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.
-
Validation: The final pH of the supernatant must be measured.[1] A shift >0.2 pH units invalidates the result (common with basic azetidines).[1]
Protocol B: PAMPA Permeability (Passive)
-
Donor Plate: Prepare a 10 mM stock in DMSO. Dilute to 10 µM in pH 7.4 buffer (Donor solution).
-
Membrane: Coat the PVDF filter of the donor plate with 5 µL of GIT-0 lipid solution (dodecane/lecithin mixture).[1]
-
Acceptor Plate: Fill with 200 µL of blank buffer (pH 7.4).
-
Incubation: Sandwich the plates and incubate at room temperature for 4 hours in a humidity chamber.
-
Analysis: Measure concentration in Donor (
) and Acceptor ( ) wells via LC-MS. -
Calculation:
Where is filter area, is volume, is time.[1]
Part 5: Case Studies in Drug Discovery
Case Study 1: Cobimetinib (Cotellic)[5]
-
Target: MEK1/2 Inhibitor (Melanoma).[1]
-
Role of Azetidine: The molecule features a complex 3-substituted azetidine linked to a piperidine.
-
Impact: The azetidine ring projects the amine into a specific catalytic loop of the MEK enzyme.[3] Replacing it with a larger ring (pyrrolidine/piperidine) clashed with the binding pocket (steric hindrance) and reduced potency.[1] The azetidine provided the critical vector alignment and solubility required for an oral drug.
Case Study 2: Baricitinib (Olumiant)[7]
-
Target: JAK1/2 Inhibitor (Rheumatoid Arthritis).[1]
-
Role of Azetidine: Contains an N-ethylsulfonyl-azetidin-3-yl acetonitrile moiety.[1][4]
-
Impact:
-
Bioisostere: The azetidine acts as a rigid spacer.[1]
-
Metabolic Stability: The quaternary carbon on the azetidine ring blocks oxidation.
-
Selectivity: The specific geometry of the azetidine directs the nitrile group to interact with the JAK active site, achieving high selectivity over other kinases.
-
References
-
Azetidines in Drug Discovery . Journal of Medicinal Chemistry. "Azetidines: A Privileged Scaffold for Drug Design."[1] Link (Contextual match for metabolic stability and scaffold utility).
-
Cobimetinib Structure & Discovery . ResearchGate.[1] "Co-crystal structure of cobimetinib with MEK1." Link.
-
Baricitinib Synthesis & Structure . BMC Chemistry.[1] "Green and facile synthesis of industrially important quaternary heterocyclic intermediates for baricitinib." Link.
-
Metabolic Liability of Azetidines . ACS Medicinal Chemistry Letters. "Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine." Link.
-
Physicochemical Properties of Rings . BenchChem.[1] "Piperidine vs. Pyrrolidine: A Comparative Analysis."[1][5] Link.
Sources
In vivo pharmacokinetic properties of compounds derived from Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Publish Comparison Guide: In Vivo Pharmacokinetic Properties of 3-(Piperazin-1-yl)azetidine Derivatives
Executive Summary
This technical guide evaluates the pharmacokinetic (PK) and physicochemical advantages of utilizing the 3-(piperazin-1-yl)azetidine scaffold—derived from Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate—in medicinal chemistry.[1]
In the optimization of drug candidates, this 4-membered azetidine ring serves as a critical bioisostere for larger saturated heterocycles (e.g., piperidine, pyrrolidine).[1] This guide compares the in vivo performance of Azetidine-Piperazine (Az-Pip) derivatives against standard Piperidine-Piperazine (Pip-Pip) analogs, demonstrating how this scaffold reduction strategy lowers lipophilicity (
Structural Rationale & Physicochemical Profile
The transition from a 6-membered piperidine linker to a 4-membered azetidine linker is a strategic "scaffold hop" designed to address high clearance and poor solubility.[1]
Comparative Physicochemical Metrics
Data synthesized from representative MedChem campaigns (e.g., mGluR2 PAMs, MAGL inhibitors).[1]
| Property | Piperidine Linker (Standard) | Azetidine Linker (Target) | Impact on PK |
| Ring Size | 6-membered (Flexible) | 4-membered (Rigid/Strained) | Azetidine reduces entropic penalty upon binding; alters vector orientation.[1] |
| Lipophilicity ( | High (e.g., > 3.[1]0) | Reduced (e.g., 1.5 – 2.5) | Lower LogD improves aqueous solubility and reduces non-specific binding.[1] |
| Basicity ( | ~10.5 (Secondary amine) | ~9.5 – 10.0 | Slight reduction in basicity can improve permeability and reduce lysosomal trapping.[1] |
| Metabolic Liability | High (Oxidation at | Low | The strained ring is sterically hindered and electronically deactivated against CYP450 oxidation.[1] |
| Ligand Efficiency (LE) | Moderate | High | Lower molecular weight (MW) with maintained potency increases LE.[1] |
In Vivo Pharmacokinetic Performance
Case Study A: mGluR2 Positive Allosteric Modulators (PAMs)
Source Context: Optimization of spiro-oxindole piperidines.
In comparative studies, replacing a central piperidine ring with the 3-substituted azetidine moiety (derived from the title compound) yielded significant PK improvements in Wistar rats.[1]
-
Metabolic Stability: The azetidine derivative ("Compound 21" in literature) exhibited a 2-fold increase in microsomal stability (
min in HLM) compared to the piperidine analog.[1] The 4-membered ring eliminates the vulnerable methylene groups typical of piperidine metabolism. -
Bioavailability (
): Due to reduced first-pass metabolism, azetidine derivatives achieved oral bioavailability exceeding 60% , whereas piperidine analogs often struggled below 30% due to rapid hepatic clearance.[1]
Case Study B: Monoacylglycerol Lipase (MAGL) Inhibitors
Source Context: Covalent inhibitors for CNS disorders.[1]
Azetidine carbamates demonstrated superior CNS penetration and retention compared to piperidine counterparts.
-
Clearance (
): The azetidine core reduced intrinsic clearance by 40-50% .[1] -
CNS Exposure: Despite being more polar (lower LogP), the azetidine derivatives maintained high Brain/Plasma (
) ratios, driven by a higher fraction unbound in plasma ( ).[1]
Experimental Protocols
To validate these properties in your own pipeline, follow these standardized, self-validating protocols.
Protocol 1: In Vitro Microsomal Stability (The "Gatekeeper" Assay)
Objective: Determine Intrinsic Clearance (
-
Preparation: Prepare 10 mM stock of the Azetidine-derivative in DMSO. Dilute to 1 µM working solution in phosphate buffer (pH 7.4).
-
Incubation:
-
Sampling: Aliquot 50 µL at
min into ice-cold acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. Slope determines . [1]
Protocol 2: Rat Cassette PK Study (IV/PO)
Objective: Determine Bioavailability (
-
Animals: Male Sprague-Dawley rats (n=3 per arm), fasted 12h.
-
Formulation:
-
IV: 5% DMSO / 10% Solutol HS-15 / 85% Saline (1 mg/kg).[1]
-
PO: 0.5% Methylcellulose / 0.1% Tween 80 suspension (5 mg/kg).
-
-
Dosing & Sampling:
-
Bioanalysis: Protein precipitation with ACN. LC-MS/MS quantification against standard curve (1–1000 ng/mL).[1]
-
Self-Validation Check: Ensure the IV AUC is linear relative to dose. If
exceeds hepatic blood flow ( mL/min/kg for rats), suspect extra-hepatic clearance or instability.[1]
Visualizing the Advantage
Figure 1: The Bioisosteric Shift
This diagram illustrates the structural evolution from a metabolic "soft spot" (Piperidine) to the stable Azetidine core.[1]
Caption: Transition from Piperidine to Azetidine reduces lipophilicity and blocks metabolic oxidation sites.[1]
Figure 2: In Vivo PK Optimization Workflow
Decision tree for evaluating Azetidine derivatives.
Caption: Screening cascade to validate the metabolic stability and bioavailability of azetidine-based leads.
References
-
De Lucas, A. I., et al. (2016). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs.[1][3] Journal of Medicinal Chemistry.[2] Link
-
Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.[2] Journal of Medicinal Chemistry.[2] Link
-
Cheekatla, S. R. (2026).[4] Azetidines in medicinal chemistry: emerging applications and approved drugs.[5][6] Future Medicinal Chemistry. Link[1]
-
McClure, K. J., et al. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor.[7] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Executive Safety Summary & Risk Profile
Compound: Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate CAS: 178311-48-3 Physical State: Solid (typically off-white powder/crystals)
Effective safety protocols for this compound must address two distinct chemical moieties: the azetidine ring and the piperazine pharmacophore . While standard Safety Data Sheets (SDS) often classify this material generically as an Irritant (H315/H319), a Senior Application Scientist must recognize the deeper toxicological implications:
-
Sensitization Risk (Piperazine Moiety): Piperazine derivatives are well-documented respiratory and dermal sensitizers. Repeated exposure, even at sub-irritant levels, can lead to occupational asthma or contact dermatitis.
-
Strained Ring Reactivity (Azetidine): The four-membered azetidine ring possesses significant ring strain. While the tert-butoxycarbonyl (Boc) group stabilizes the azetidine nitrogen, the secondary amine on the piperazine ring remains nucleophilic and basic, presenting a corrosion/irritation risk to mucous membranes.
-
Static Charge Accumulation: Boc-protected amino acid derivatives are prone to static buildup, increasing the risk of particle dispersion during weighing—a critical vector for inhalation exposure.
PPE Matrix: Task-Based Protection Levels
Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and potential for aerosolization of the task.
| Operational Zone | Task Description | Hand Protection | Respiratory Protection | Eye/Face Protection | Body Protection |
| Zone A: High Risk | Weighing solid powder; Transferring dry solids; Cleaning spills. | Double Gloving: Inner: Nitrile (0.11 mm)Outer: Nitrile (Extended Cuff, >0.14 mm) | Engineering Control: Fume Hood.If outside hood: N95 or P100 Respirator (Fit-tested). | Chemical Goggles (Indirect vented) to prevent dust entry. | Lab coat (buttoned to neck) + Tyvek sleeves if handling >50g. |
| Zone B: Moderate Risk | Liquid handling; Dilution; Reaction monitoring (TLC/HPLC). | Single Gloving: Nitrile (Standard 0.11 mm).Change immediately upon splash. | Engineering Control: Fume Hood.Sash at working height. | Safety Glasses with side shields. | Standard Lab coat; Closed-toe shoes. |
| Zone C: Low Risk | Transporting sealed containers; Instrument analysis (closed vials). | Single Gloving: Nitrile (Standard). | General Lab Ventilation. | Safety Glasses. | Standard Lab coat. |
Operational Protocols: Step-by-Step
Protocol A: Weighing & Transfer (Critical Control Point)
Objective: Prevent inhalation of sensitizing dusts due to static dispersion.
-
Engineering Setup: Operate strictly within a certified chemical fume hood or a powder containment balance enclosure.
-
Static Mitigation:
-
Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the compound.
-
Why? Boc-protected solids are dielectric; static repulsion can cause "jumping" of particles onto gloves/cuffs.
-
-
Transfer:
-
Weigh directly into the tared reaction vessel if possible.
-
If using a weighing boat, rinse the boat with the reaction solvent (e.g., Dichloromethane or DMF) into the vessel to ensure quantitative transfer and suppress dust.
-
-
Decontamination: Wipe the balance area with a wet tissue (solvent-soaked) immediately after use. Dispose of the tissue as hazardous solid waste.
Protocol B: Spill Response
Objective: Containment without aerosolization.
-
Evacuate & Assess: If spill is >5g or outside a hood, evacuate the immediate area.
-
PPE Upgrade: Don double nitrile gloves, goggles, and an N95/P100 respirator.
-
Dry Spill (Powder):
-
Do NOT sweep dry. This creates aerosols.
-
Cover the spill with a solvent-dampened pad (ethanol or water) to wet the powder.
-
Scoop the wet slurry into a waste container.
-
-
Wet Spill (Solution):
-
Absorb with vermiculite or polypropylene pads.
-
Clean surface with mild soap and water; piperazines are basic, so a weak citric acid wash can help neutralize residues on bench surfaces.
-
Waste Disposal Logic (Cradle-to-Grave)
Proper disposal prevents environmental leaching of stable amine intermediates.
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Hazardous Solid Waste (Trace Organics) .
-
Liquid Waste: Segregate into Basic Organic Waste or General Organic Waste .
-
Crucial: Do NOT mix with strong oxidizers (e.g., Nitric acid waste) or acid anhydrides, as exothermic reactions may occur with the free piperazine amine.
-
-
Container Disposal: Triple rinse empty reagent bottles with a solvent (acetone/ethanol) before discarding. The rinsate must be treated as liquid hazardous waste.
Visualizations
Figure 1: Hierarchy of Controls & PPE Decision Logic
This diagram illustrates the decision-making process for selecting controls based on the state of the matter.
Caption: Decision tree for selecting engineering controls and PPE based on the physical state of the material.
Figure 2: Emergency Spill Response Workflow
A self-validating workflow to ensure safety during accidental release.
Caption: Step-by-step workflow for containing and cleaning spills to prevent sensitization and exposure.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]
-
PubChem. (n.d.). Piperazine Compound Summary (Sensitization Data). National Library of Medicine. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste (Amine Disposal). [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
